Lisinopril
Description
Historical Context of Angiotensin-Converting Enzyme (ACE) Inhibitors
The development of ACE inhibitors traces back to research on peptides found in the venom of the Brazilian pit viper, Bothrops jararaca. wikipedia.orglgcstandards.comresearchgate.netpharmaceutical-journal.com These peptides were observed to inhibit bradykinin (B550075), a vasodilator, and further research revealed their ability to inhibit the enzyme responsible for converting angiotensin I to angiotensin II. wikipedia.orglgcstandards.comresearchgate.net This understanding paved the way for the synthesis of the first orally active ACE inhibitor, captopril (B1668294), in the 1970s, which received approval in the United States in 1981. wikipedia.orglgcstandards.comwikipedia.orgvinmec.com Enalapril, the first non-sulfhydryl-containing ACE inhibitor, was approved later. wikipedia.org Lisinopril (B193118) was subsequently developed and approved for medical use in the United States in 1987, becoming the third ACE inhibitor to reach the market after captopril and enalapril. wikipedia.orglgcstandards.comguidetopharmacology.orgnih.gov
Role of this compound as a Competitive ACE Inhibitor
This compound functions as a competitive inhibitor of ACE. nih.govmims.com By binding to the active site of the ACE enzyme, this compound prevents the conversion of angiotensin I, a relatively inactive decapeptide, into angiotensin II, a potent octapeptide vasoconstrictor. nih.govpatsnap.comwikipedia.orgwikipedia.orgvinmec.com This inhibition leads to a reduction in the concentration of angiotensin II in the bloodstream. patsnap.comwikipedia.org
The decrease in angiotensin II levels results in several physiological effects. Angiotensin II typically causes vasoconstriction, narrowing blood vessels and increasing blood pressure. patsnap.comwikipedia.orgwikipedia.org Its reduction by this compound leads to vasodilation, the relaxation and widening of blood vessels, which lowers peripheral resistance and, consequently, blood pressure. patsnap.com Furthermore, angiotensin II stimulates the release of aldosterone (B195564) from the adrenal glands. patsnap.comwikipedia.org Aldosterone promotes the retention of sodium and water by the kidneys, increasing blood volume and blood pressure. patsnap.comwikipedia.org By reducing angiotensin II, this compound decreases aldosterone secretion, leading to increased excretion of sodium and water and a decrease in blood volume. patsnap.comwikipedia.org The inhibition of ACE also leads to increased levels of bradykinin, a vasodilator peptide that is normally degraded by ACE. researchgate.netwikipedia.org This accumulation of bradykinin further contributes to the vasodilatory effects of this compound. wikipedia.orgdrugbank.com
Distinctive Features of this compound among ACE Inhibitors
This compound possesses several distinctive pharmacokinetic and chemical features that differentiate it from some other ACE inhibitors.
Non-Prodrug Status and Hepatic Metabolism Considerations
Unlike many other ACE inhibitors, such as enalapril, which are administered as inactive prodrugs that require hydrolysis in the liver to become active, this compound is an active compound in its administered form. nih.govwikipedia.orgguidetopharmacology.orgnih.gov This non-prodrug status means this compound does not undergo significant metabolism in the liver. nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk It is excreted unchanged, primarily by the kidneys. nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk This characteristic makes this compound a suitable option for patients with hepatic dysfunction, as its activation and elimination are not dependent on liver function. nih.gov
Hydrophilicity and Protein Binding Characteristics
This compound is the only water-soluble member of the ACE inhibitor class. wikipedia.org It is characterized by its hydrophilicity. nih.govmdpi.com Research indicates that this compound does not bind extensively to serum proteins, including albumin. nih.govdrugbank.commedicines.org.ukfda.gov Studies have shown that while this compound can bind to proteins like bovine serum albumin (BSA), this interaction is primarily driven by van der Waals forces and hydrogen bonding and does not significantly alter the protein's structure. consensus.app The limited protein binding of this compound influences its distribution within the body. nih.gov
Prolonged Half-Life and Once-Daily Dosing Regimen
This compound exhibits a prolonged duration of action, supporting a once-daily dosing regimen. wikipedia.orgvinmec.com The effective half-life of accumulation for this compound upon multiple dosing is approximately 12 hours. medicines.org.ukfda.govconsensus.app However, its terminal serum half-life is considerably longer, estimated to be around 30 to 46.7 hours. wikipedia.orgdrugbank.comconsensus.app This prolonged terminal phase is thought to be related to saturable binding to ACE in tissues, which does not contribute to drug accumulation but prolongs its presence in the body. wikipedia.orgmedicines.org.ukfda.govconsensus.app The extended half-life allows for sustained ACE inhibition throughout a 24-hour period with a single daily dose. consensus.app Renal function significantly impacts this compound's elimination half-life; in patients with impaired renal function, the half-life is prolonged, necessitating dose adjustments. fda.govconsensus.app
| Pharmacokinetic Parameter | Value (Approximate) | Source |
| Oral Bioavailability | 25% (range 6-60%) | wikipedia.orgdrugbank.comfda.gov |
| Time to Peak Serum Concentration | 6-8 hours | nih.govdrugbank.comfda.gov |
| Effective Half-Life (Accumulation) | 12-12.6 hours | medicines.org.ukfda.govconsensus.app |
| Terminal Half-Life | 30-46.7 hours | wikipedia.orgdrugbank.comconsensus.app |
| Protein Binding | Minimal/Not demonstrated | nih.govdrugbank.commedicines.org.ukfda.gov |
| Metabolism | None | nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk |
| Primary Excretion Route | Urine (unchanged) | nih.govwikipedia.orgdrugbank.comnih.govmedicines.org.uk |
Note: Data compiled from cited sources. Values may vary depending on the study population and methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83915-83-7 (Parent) | |
| Record name | Lisinopril | |
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DSSTOX Substance ID |
DTXSID6040537 | |
| Record name | Lisinopril | |
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Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lisinopril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |
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Solubility |
97 mg/mL | |
| Record name | Lisinopril | |
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| Record name | Lisinopril | |
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CAS No. |
76547-98-3, 77726-95-5, 83915-83-7 | |
| Record name | Lisinopril | |
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| Record name | Lisinopril | |
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| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |
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| Record name | Lisinopril | |
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| Record name | lisinopril | |
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| Record name | LISINOPRIL ANHYDROUS | |
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| Record name | LISINOPRIL | |
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Mechanisms of Action of Lisinopril
Direct Angiotensin-Converting Enzyme (ACE) Inhibition
Lisinopril (B193118) directly binds to and inhibits ACE, preventing it from carrying out its normal functions within the RAAS. patsnap.comconsensus.app This inhibition is the cornerstone of this compound's pharmacological activity.
The renin-angiotensin-aldosterone system is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure or reduced sodium chloride delivery. patsnap.com Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. patsnap.com Angiotensin I is relatively inactive and requires conversion to the potent vasoconstrictor, angiotensin II, a reaction catalyzed by the angiotensin-converting enzyme (ACE). patsnap.comjove.com this compound, as a competitive inhibitor of ACE, blocks this conversion. nih.govdroracle.ai Consequently, the production of angiotensin II is significantly reduced. goodrx.comconsensus.app
Angiotensin II also stimulates the adrenal glands to release aldosterone (B195564), a hormone that promotes the retention of sodium and water by the kidneys. patsnap.comjove.com This retention of fluid increases blood volume and contributes to elevated blood pressure. patsnap.com By reducing angiotensin II levels, this compound indirectly decreases the secretion of aldosterone. patsnap.commedscape.com This leads to increased excretion of sodium and water in the urine, a process known as natriuresis, which further helps to lower blood volume and blood pressure. nih.govyoutube.com A reduction in aldosterone also leads to a slight increase in serum potassium levels as aldosterone typically promotes potassium excretion. nih.gov
| Effect of this compound on the Renin-Angiotensin-Aldosterone System | Physiological Consequence |
| Inhibition of ACE | Prevents conversion of Angiotensin I to Angiotensin II nih.gov |
| Decreased Angiotensin II Levels | Reduction in vasoconstriction, leading to vasodilation patsnap.comdrugs.com |
| Decreased Aldosterone Secretion | Increased sodium and water excretion (natriuresis) nih.govyoutube.com |
| Decreased blood volume | |
| Slight increase in serum potassium nih.gov |
Bradykinin (B550075) System Modulation
In addition to its effects on the RAAS, this compound also influences the bradykinin system, which plays a role in vasodilation. droracle.ai
The angiotensin-converting enzyme is also responsible for the degradation of bradykinin, a potent vasodilator peptide. droracle.aiyoutube.com By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation in the body. youtube.comyoutube.com Research indicates that ACE has a higher affinity for bradykinin than for angiotensin I, suggesting that ACE inhibitors may be more effective at inhibiting bradykinin degradation than angiotensin II production. nih.gov
Potential Link to Prostaglandin (B15479496) Production
The activity of this compound may be connected to the production of prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects, including vasodilation. The primary mechanism linking ACE inhibitors like this compound to prostaglandins involves bradykinin. ACE is also responsible for the degradation of bradykinin, a potent vasodilator. nih.govbioworld.com By inhibiting ACE, this compound increases the levels of bradykinin, which in turn can stimulate the synthesis of prostaglandins, potentially contributing to the drug's antihypertensive effects. nih.govbioworld.com
This relationship is highlighted by the interaction between ACE inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. When used concurrently, NSAIDs can reduce the antihypertensive efficacy of ACE inhibitors, suggesting that prostaglandins play a role in the medication's mechanism. medscape.comnih.gov
However, the contribution of prostaglandins to the effects of ACE inhibitors is complex and may vary between different drugs within the class. For instance, one study noted that while the ACE inhibitor captopril (B1668294) increased the excretion of a prostacyclin metabolite, another ACE inhibitor, quinapril, did not. nih.gov Furthermore, some research suggests that the antihypertensive effect of certain ACE inhibitors can be independent of prostaglandin synthesis. ahajournals.org There is also evidence that the this compound-mediated anti-oxidative effect could be related to the activation of prostacyclin synthesis. nih.gov
Molecular and Cellular Mechanisms
This compound exerts its effects through a variety of molecular and cellular pathways that impact cardiac and vascular tissues. These mechanisms involve influencing cell growth, protecting against oxidative stress, and modulating the extracellular matrix.
This compound has been shown to affect the structural remodeling of the heart, particularly concerning myocyte hypertrophy and myocardial fibrosis, which are hallmarks of hypertensive heart disease. In a clinical study involving patients with hypertension, left ventricular hypertrophy (LVH), and diastolic dysfunction, six months of treatment with this compound led to a significant regression of myocardial fibrosis. frontiersin.org This was evidenced by a decrease in both the collagen volume fraction and the myocardial hydroxyproline (B1673980) concentration. frontiersin.org
Interestingly, in the same study, this compound did not cause a significant regression of LVH itself, and the myocyte diameter was not reduced. frontiersin.org However, other studies have demonstrated that this compound can effectively reduce LVH, with one study suggesting the mechanism is primarily due to an improvement in aortic compliance rather than just a reduction in blood pressure. In animal models of heart failure, this compound treatment attenuated the development of myocardial hypertrophy. ahajournals.org
Regarding vascular smooth muscle cells (VSMCs), this compound's primary impact is indirect. Angiotensin II is a known stimulator of VSMC migration and proliferation, key processes in the development of atherosclerosis. By inhibiting the production of angiotensin II, this compound indirectly reduces the stimuli for VSMC migration into the intima of blood vessels.
| Parameter | Baseline (this compound Group) | 6 Months (this compound Group) | Significance vs. Control (HCTZ) |
|---|---|---|---|
| Collagen Volume Fraction (%) | 6.9 ± 0.6 | 6.3 ± 0.6 | P < 0.05 |
| Myocardial Hydroxyproline Concentration (μg/mg) | 9.9 ± 0.3 | 8.3 ± 0.4 | P < 0.00001 |
This compound demonstrates significant protective effects on cardiomyocytes by mitigating oxidative stress, which is a key contributor to myocardial injury, particularly during events like ischemia-reperfusion. nih.gov
In a study using cultured chick embryonic ventricular cardiomyocytes, this compound was shown to significantly enhance the recovery of contractile function during reoxygenation following a period of hypoxia. frontiersin.org The drug produced a dose-dependent improvement in the restoration of contractile frequency. frontiersin.org This suggests that this compound helps accelerate the recovery of heart muscle cells after an ischemic event, independent of any direct antioxidant properties of the drug itself. frontiersin.org
A key mechanism behind this compound's cardioprotective effects is its ability to bolster the cell's own antioxidant defenses. Research on a human cardiomyocyte cell line (AC16) revealed that treatment with this compound led to a significant upregulation of several proteins crucial for protecting against oxidative stress. nih.gov These proteins include catalase, superoxide (B77818) dismutase 2 (SOD2), and thioredoxin. nih.gov In patients with acute coronary syndrome and type 2 diabetes, this compound administration was also found to increase catalase activity. By increasing the expression of these endogenous antioxidant enzymes, this compound enhances the capacity of cardiomyocytes to neutralize harmful reactive oxygen species (ROS), thereby protecting the cells from damage and fibrosis.
| Protective Protein | Effect of this compound Treatment | Function |
|---|---|---|
| Catalase | Upregulation | Decomposes hydrogen peroxide to water and oxygen. |
| Superoxide Dismutase 2 (SOD2) | Upregulation | Converts superoxide radicals to hydrogen peroxide and oxygen. |
| Thioredoxin | Upregulation | Reduces other proteins by cysteine thiol-disulfide exchange. |
Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cardiovascular remodeling. The relationship between this compound and MMPs, specifically MMP-2, is complex.
One study investigating the direct inhibitory effect of this compound on MMP-2 activity found that inhibition only occurred at millimolar concentrations. These concentrations are approximately three orders of magnitude higher than the therapeutic levels achieved in the body. This finding suggests that a direct, clinically relevant inhibition of MMP-2 by this compound is unlikely.
Conversely, another study using a human melanoma cell line reported a different interaction. In this context, this compound was found to stimulate melanoma cell invasion by increasing the expression and secretion of MMP-2. While this study was conducted in a cancer cell line and its findings may not directly translate to cardiovascular pathology, it highlights the complexity of this compound's interaction with MMP-2, suggesting that its effects may be cell-type and context-dependent.
Tissue-Specific Effects and ACE2 Expression
This compound, an angiotensin-converting enzyme (ACE) inhibitor, demonstrates notable tissue-specific effects, particularly concerning the expression of angiotensin-converting enzyme 2 (ACE2). ACE2 is a key enzyme in the renin-angiotensin system (RAS) and also serves as the cellular receptor for certain viruses, including SARS-CoV-2. nih.govnih.gov The modulation of ACE2 levels by this compound in various organs has been a significant area of research, especially in understanding the potential implications for viral pathogenesis.
Increase in Tissue Levels of ACE2 in Various Organs
Experimental studies have consistently shown that this compound administration leads to an upregulation of ACE2 expression in several key tissues. nih.govfrontiersin.org This effect is thought to be a compensatory mechanism in response to the inhibition of ACE, which alters the balance of the RAS.
Research conducted on animal models has provided detailed insights into these tissue-specific changes. For instance, a study in mice demonstrated that oral this compound treatment for 21 days resulted in a significant increase in the ACE2 protein index across multiple organs, including the small intestine, lungs, kidneys, and brain. nih.govnih.govbiorxiv.org The highest abundance of ACE2 was observed in the small intestine, followed by the kidney, lung, and brain. news-medical.net Notably, these elevated ACE2 levels were found to persist even 21 days after the cessation of this compound treatment. nih.govnih.gov
Another study using a transgenic humanized animal model also confirmed that this compound treatment leads to increased expression of ACE2 in the lungs, a primary target for respiratory viruses like SARS-CoV-2. nih.govfrontiersin.org
Table 1: Effect of this compound on ACE2 Protein Index in Various Tissues (Mouse Model)
| Tissue | Effect of this compound Treatment |
|---|---|
| Small Intestine | Significant Increase |
| Lung | Significant Increase |
| Kidney | Significant Increase |
| Brain | Significant Increase |
This table summarizes the general findings from preclinical studies on the effect of this compound on ACE2 protein levels in different organs. The term "Significant Increase" indicates a statistically notable rise in the ACE2 protein index following this compound administration compared to control groups. nih.govnews-medical.net
Implications for Viral Entry and Disease Progression (e.g., SARS-CoV-2)
The this compound-induced upregulation of ACE2, the cellular entry point for SARS-CoV-2, has raised questions about its potential impact on the susceptibility to and severity of COVID-19. nih.gov The spike protein of the SARS-CoV-2 virus binds to the ACE2 receptor to gain entry into host cells. infectioncontroltoday.com Therefore, an increase in the number of ACE2 receptors could theoretically facilitate viral entry and replication.
Experimental findings in ACE2-humanized mice have shown that higher ACE2 levels in the lungs of this compound-treated mice were associated with significantly higher lung viral loads at both early and later stages of SARS-CoV-2 infection. nih.govfrontiersin.org This suggests that the increased expression of the viral receptor may make the host more susceptible to a higher viral burden.
The sharp decrease in ACE2 expression following SARS-CoV-2 infection is considered detrimental to vascular health, contributing to the pathogenesis of COVID-19. nih.govfrontiersin.org It has been suggested that the increased baseline and faster recovery of ACE2 levels in this compound-treated animals might offer a compensatory effect against the increased viral load. nih.govfrontiersin.org
It is important to note that while preclinical studies provide valuable mechanistic insights, clinical studies in humans have not identified a clear relationship between the use of ACE inhibitors like this compound and the risk or severity of COVID-19. nih.govbiorxiv.org Current clinical guidelines generally support the continuation of ACE inhibitor therapy in patients who contract COVID-19. nih.gov
Pharmacodynamics of Lisinopril
Hemodynamic Effects
Lisinopril's inhibition of ACE results in significant alterations to the body's hemodynamics, primarily by reducing the levels of angiotensin II, a potent vasoconstrictor. droracle.aipatsnap.com
A primary hemodynamic effect of This compound (B193118) is the reduction in systemic vascular resistance (SVR). hres.cadroracle.ai By preventing the conversion of angiotensin I to angiotensin II, this compound diminishes the vasoconstrictive tone exerted by angiotensin II on peripheral blood vessels. droracle.aipatsnap.com This leads to vasodilation and a decrease in the resistance against which the heart must pump blood. patsnap.com Studies in patients with essential hypertension have shown that blood pressure reduction following this compound administration is accompanied by a decrease in peripheral arterial resistance. hres.cafda.gov Research comparing this compound and felodipine (B1672334) in patients with chronic aortic regurgitation found that this compound treatment for 6 months resulted in a 16.7% decrease in SVR. dergipark.org.tr
| Study Population | Treatment Duration | Change in Systemic Vascular Resistance | p-value |
| Hypertensive patients (n=26) researchgate.net | Final week | Decrease in index | Not specified |
| Chronic AR patients (n=41) dergipark.org.tr | 6 months | -16.7% | < 0.05 |
| CHF patients (n=19) nih.gov | 12 weeks | Significant reduction | Not specified |
The effect of this compound on cardiac output and stroke volume can vary depending on the patient population and underlying condition. In patients with essential hypertension, blood pressure reduction with this compound is often accompanied by little or no change in cardiac output or heart rate. hres.cafda.gov However, in patients with congestive heart failure, acute administration of this compound has been shown to lead to increases in cardiac index and stroke volume index. nih.gov While these increases were observed acutely, one study in CHF patients found that after 12 weeks of therapy, the increases in cardiac index and stroke volume index were not statistically significant, despite persistent reductions in systemic vascular resistance and pulmonary pressures. nih.gov Another study in chronic asymptomatic aortic regurgitation patients treated with this compound for 6 months observed a 3% increase in left ventricular stroke volume (LVSV) and an 11.2% increase in fractional shortening velocity (FSV). dergipark.org.tr
| Study Population | Treatment Duration | Change in Cardiac Output | Change in Stroke Volume | p-value |
| Hypertensive patients hres.cafda.gov | - | Little or no change | Little or no change | Not specified |
| CHF patients (Acute) nih.gov | Initial | Increase | Increase | Significant |
| CHF patients (12 weeks) nih.gov | 12 weeks | Not statistically significant | Not statistically significant | Not significant |
| Chronic AR patients (n=41) dergipark.org.tr | 6 months | Not significantly changed (LVCO, FCO) | LVSV +3%, FSV +11.2% | < 0.05 (LVSV, FSV) |
This compound influences both preload and afterload, which are key determinants of cardiac function. Afterload, the resistance the heart must overcome to eject blood, is reduced due to the decrease in systemic vascular resistance caused by vasodilation. patsnap.com This reduction in afterload is particularly beneficial in conditions like heart failure, as it reduces the workload on the left ventricle. patsnap.com this compound also affects preload, the volume of blood filling the ventricles before contraction. By reducing aldosterone (B195564) secretion, this compound promotes sodium and water excretion, which can lead to a decrease in blood volume and consequently reduce preload. droracle.aipatsnap.com Studies in patients with congestive heart failure have demonstrated significant reductions in pulmonary artery wedge pressure and mean pulmonary arterial pressure following this compound therapy, indicating a decrease in preload. nih.gov
Renin-Angiotensin-Aldosterone System (RAAS) Suppression
This compound's primary mechanism involves the suppression of the RAAS. hres.cadroracle.ai This is achieved through the inhibition of ACE, which plays a central role in this hormonal cascade. droracle.aipatsnap.com
This compound competitively inhibits ACE, the enzyme responsible for converting the relatively inactive angiotensin I into the potent vasoconstrictor, angiotensin II. droracle.aipatsnap.comnih.gov By blocking this conversion, this compound leads to decreased plasma concentrations of angiotensin II. droracle.aipatsnap.com This reduction in angiotensin II is a key factor in the observed vasodilation and reduced blood pressure. patsnap.com However, some studies in healthy volunteers have shown that while ACE activity is significantly inhibited by this compound, plasma angiotensin II levels may be maintained at approximately pretreatment levels, potentially due to elevated levels of angiotensin I and remaining ACE activity. ahajournals.orgnih.gov In contrast, studies in rats have shown that this compound treatment reduced plasma angiotensin II levels. ahajournals.org
| Study Population | Treatment Duration | Change in Plasma Angiotensin II Levels | Notes |
| Healthy volunteers nih.gov | 7 days | Maintained at pretreatment levels | Despite significant ACE inhibition; correlated with AI and remaining ACE activity |
| Hypertensive patients ahajournals.org | Not specified | Remained unchanged | In one study |
| Various (Mechanism) droracle.aipatsnap.com | - | Decreased | Primary mechanism of action |
| Rats ahajournals.org | 12 days | Reduced below vehicle-treated levels | Compared to control group |
| Study Finding | Effect on Aldosterone Secretion | Source |
| Inhibition of ACE decreases plasma Angiotensin II | Decreased | droracle.aipatsnap.comnih.gov |
| Suppression of RAAS | Decreased | hres.cadroracle.ai |
Natriuretic and Diuretic Effects via Renal Excretion of Sodium and Water
This compound promotes the renal excretion of sodium and water, contributing to its natriuretic and diuretic effects patsnap.comcvpharmacology.com. This occurs primarily by blocking the effects of angiotensin II in the kidney and by inhibiting angiotensin II-stimulated aldosterone secretion patsnap.comcvpharmacology.com. Aldosterone typically promotes sodium and water reabsorption in the kidneys, so its reduction leads to increased sodium and water excretion, decreasing blood volume and subsequently lowering arterial pressure patsnap.comcvpharmacology.com. This compound's natriuretic properties have been observed in clinical studies nih.gov.
Effects on Organ Systems
This compound has significant beneficial effects on the cardiovascular system, particularly in conditions like hypertension and heart failure wikipedia.orgclinicaarmengual.com. Its action of reducing angiotensin II leads to vasodilation, decreasing the workload on the heart by reducing both preload and afterload patsnap.comcvpharmacology.com.
This compound plays a role in preventing left ventricular remodeling and attenuating myocardial hypertrophy, which are common adaptations in conditions like hypertension and heart failure nih.govconsensus.app. Studies in animal models, such as spontaneously hypertensive rats (SHR) and rats with volume overload-induced heart failure, have demonstrated that this compound treatment can prevent or attenuate left ventricular dilatation and hypertrophy nih.govoup.comnih.gov. One mechanism involves altering the breakdown of the extracellular matrix by matrix metalloproteinases (MMPs), particularly inhibiting MMP-2 activity, which is implicated in ventricular remodeling nih.govconsensus.appphysiology.org. This compound has been shown to reduce elevated blood pressure and left ventricular hypertrophy in SHR, with a reversal of myocardial fibrosis potentially due to enhanced collagen degradation oup.com.
This compound has been shown to improve left ventricular ejection fraction (LVEF), a key indicator of the heart's pumping efficiency nih.govnih.gov. In patients with congestive heart failure, this compound has been found to significantly improve LVEF nih.govconsensus.app. A study involving hypertensive patients with left ventricular hypertrophy demonstrated that this compound treatment increased ejection fraction oup.com. Furthermore, in a study evaluating the prevention of trastuzumab-induced cardiotoxicity, this compound treatment averted the decline in LVEF in patients treated with anthracyclines and trastuzumab ascopubs.org.
This compound exhibits anti-fibrotic effects in cardiac tissues consensus.appmdpi.comresearchgate.net. Myocardial fibrosis, the excessive accumulation of collagen in the heart muscle, contributes to stiffness and impaired function nih.govahajournals.org. Research indicates that this compound can regress myocardial fibrosis in patients with hypertensive heart disease, independent of left ventricular hypertrophy regression ahajournals.orgresearchgate.net. This anti-fibrotic action may involve the inhibition of matrix metalloproteinase activity and the reduction of fibrotic mediators consensus.appphysiology.orgfrontiersin.org. Studies in human cardiomyocytes have shown that this compound can reduce proteins involved in cardiac fibrosis, such as osteopontin (B1167477) and Galectin-3 frontiersin.org.
This compound has significant effects on the renal system, many of which are beneficial, particularly in the context of hypertension and certain kidney diseases goodrx.comconsensus.appconsensus.app. By inhibiting ACE, this compound reduces the levels of angiotensin II, which leads to dilation of the efferent arterioles in the kidneys patsnap.com. This reduces the pressure within the glomeruli, which can help to protect the kidneys from damage, especially in conditions like diabetic nephropathy patsnap.comgoodrx.comconsensus.app.
This compound can help prevent or slow the worsening of kidney problems and lower the risk of kidney failure in people with chronic kidney disease goodrx.com. It is known to reduce the amount of protein leaking into the urine (proteinuria), a marker of kidney damage goodrx.comconsensus.appsinglecare.com. Studies have shown that this compound significantly reduced albuminuria in patients with diabetic nephropathy compared to other antihypertensive agents like atenolol (B1665814) consensus.appconsensus.app. This suggests that the renoprotective effects of this compound are not solely due to blood pressure reduction but also involve other mechanisms, such as reducing proteinuria consensus.app. In patients with non-diabetic chronic renal diseases and mild proteinuria, this compound has been found to be more effective than other antihypertensive agents in slowing the progression of renal insufficiency oup.com.
While generally beneficial, this compound can affect kidney function in some cases, particularly in individuals with pre-existing kidney conditions or those taking other medications that affect the kidneys goodrx.com. Monitoring of kidney function is recommended during treatment with this compound goodrx.comsinglecare.com.
Table 1: Effects of this compound on Organ Systems
| Organ System | Effect | Mechanism |
| Renal System | Increased sodium and water excretion (Natriuresis and Diuresis) | Inhibition of angiotensin II effects in the kidney and reduced aldosterone secretion. patsnap.comcvpharmacology.com |
| Reduced glomerular pressure | Dilation of efferent arterioles. patsnap.com | |
| Reduced proteinuria/albuminuria | Protection of glomerular epithelial cells, reduction of TGF-β and PAI-1 expression. consensus.appconsensus.app | |
| Slowed progression of renal insufficiency | Multiple mechanisms, including blood pressure control and direct renal protection. goodrx.comconsensus.appoup.com | |
| Cardiovascular System | Reduced blood pressure | Vasodilation due to decreased angiotensin II and increased bradykinin (B550075). patsnap.comfda.govcvpharmacology.com |
| Prevention/Attenuation of Left Ventricular Remodeling and Hypertrophy | Inhibition of matrix metalloproteinase activity (e.g., MMP-2), reduction of angiotensin II's growth-promoting effects. nih.govconsensus.appphysiology.orgahajournals.org | |
| Improvement in Left Ventricular Ejection Fraction | Improved cardiac function in heart failure. nih.govconsensus.app | |
| Anti-fibrotic effects in cardiac tissues | Reduction of collagen deposition, inhibition of fibrotic mediators. nih.govahajournals.orgresearchgate.netfrontiersin.org | |
| Reduced cardiac workload | Lower blood pressure reduces the resistance the heart pumps against. patsnap.com |
Table 2: Research Findings on this compound's Cardiovascular Effects
| Study Type | Patient Population/Model | Key Cardiovascular Finding | Source |
| Animal Study (Rat Model) | Volume overload-induced heart failure | Prevented LV dilatation, attenuated myocardial hypertrophy, prevented changes in myocardial compliance and contractility. nih.gov | nih.gov |
| Animal Study (SHR) | Genetic hypertension and established LVH | Regression in LVH, complete regression of interstitial fibrosis, normalization of myocardial stiffness. nih.gov | nih.gov |
| Clinical Study (Hypertensive Patients) | Essential hypertensive patients with LVH | Reduced left ventricular mass index, improved aortic compliance. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |
| Clinical Study (Patients with CHF) | Congestive heart failure | Significantly improved exercise duration, left ventricular ejection fraction, and clinical signs/symptoms of CHF. nih.govconsensus.app | nih.govconsensus.app |
| Clinical Study (Hypertensive Patients with LVH) | Hypertensive patients with left ventricular hypertrophy | Significant reduction in LV mass index, increased ejection fraction. oup.com | oup.com |
| Clinical Study (Breast Cancer Patients) | HER2-positive early stage breast cancer receiving trastuzumab | Averted the decline in LVEF, particularly in patients treated with anthracyclines. ascopubs.org | ascopubs.org |
| In Vitro Study (Human Cardiomyocytes) | AC16 human cardiomyocytes | Reduction of osteopontin and Galectin-3 (fibrotic proteins), increase in antioxidant enzymes. frontiersin.org | frontiersin.org |
| Clinical Study (Hypertensive Heart Disease) | Patients with hypertensive heart disease | Regressed myocardial fibrosis, improved LV diastolic function. ahajournals.orgresearchgate.net | ahajournals.orgresearchgate.net |
Table 3: Research Findings on this compound's Renal Effects
| Study Type | Patient Population/Model | Key Renal Finding | Source |
| Clinical Study (Hypertensive Patients) | Hypertensive patients with impaired renal function | Effective antihypertensive, dose adjustment needed based on GFR. nih.gov | nih.gov |
| Clinical Study (Patients with Diabetic Nephropathy) | Hypertensive NIDDM patients with diabetic nephropathy | Significantly reduced albuminuria compared to atenolol. consensus.appconsensus.app | consensus.appconsensus.app |
| Clinical Study (Patients with Diabetic Nephropathy) | Type 1 diabetic patients | Significantly reduced albuminuria compared to nisoldipine (B1678946). consensus.app | consensus.app |
| Clinical Study (Patients with Non-Diabetic CRD) | Mild proteinuric non-diabetic chronic renal diseases | More effective in slowing the progression of renal insufficiency than other antihypertensive agents. oup.com | oup.com |
| Animal Study (SHR) | Spontaneously hypertensive rats | Increased lumen diameter of afferent arterioles, reduced media-lumen ratio in renal arterioles. ahajournals.org | ahajournals.org |
| Clinical Observation | Patients with chronic kidney disease | Helps prevent or slow the worsening of kidney problems, lowers risk of kidney failure, reduces proteinuria. goodrx.comsinglecare.com | goodrx.comsinglecare.com |
| Clinical Study (Renal Transplant Recipients) | Hypertensive renal transplant recipients | Effective in managing hypertension, but nifedipine (B1678770) showed more significant improvement in kidney transplant function over two years. consensus.app | consensus.app |
| Clinical Study (Chronic Allograft Nephropathy) | Patients with chronic allograft nephropathy | Significantly reduced proteinuria and markers of renal tubular damage without adversely affecting the rate of decline in graft function. consensus.app | consensus.app |
Renal System
Renoprotective Mechanisms Beyond Blood Pressure Reduction
This compound's ability to protect the kidneys is not solely dependent on its blood pressure-lowering effects medscape.comconsensus.appnih.govnih.gov. Studies have demonstrated that ACE inhibitors, including this compound, offer renal protection through mechanisms independent of systemic blood pressure control medscape.comconsensus.appnih.gov. These mechanisms contribute to reducing kidney injury and slowing the progression of renal disease, particularly in conditions like diabetic and non-diabetic nephropathies consensus.appmedscape.comconsensus.appconsensus.app.
Reduction in Intrarenal Efferent Vasodilation and Filtration Pressure
Angiotensin II preferentially constricts the efferent arterioles in the kidneys nih.gov. By inhibiting the formation of angiotensin II, this compound causes vasodilation of the efferent arterioles nih.govnih.govconsensus.app. This efferent arteriolar dilation reduces the pressure within the glomerular capillaries (intraglomerular pressure) nih.govnih.govfrontiersin.org. A decrease in intraglomerular pressure is considered a key mechanism by which this compound and other ACE inhibitors exert their renoprotective effects, as elevated intraglomerular pressure can contribute to glomerular injury and the progression of kidney disease nih.govnih.govfrontiersin.orgoup.com.
Antiproteinuric Effects
A significant renoprotective effect of this compound is its ability to reduce proteinuria consensus.appmedscape.comconsensus.appnih.govnih.gov. Proteinuria, the presence of excess protein in the urine, is a marker of glomerular damage and a predictor of kidney disease progression. This compound's antiproteinuric effect is attributed, in part, to the reduction in intraglomerular pressure resulting from efferent arteriolar vasodilation nih.govnih.gov.
Studies have demonstrated that this compound effectively reduces proteinuria in patients with various renal diseases nih.gov. For instance, a study in patients with renal disease showed that this compound reduced proteinuria by 61% ± 40%, whereas conventional therapy had no significant effect on protein excretion nih.gov. Even with a comparable degree of blood pressure reduction, urinary protein loss was significantly less during treatment with this compound compared to conventional therapy during the initial weeks of treatment nih.gov.
The antiproteinuric effect may also involve the recovery of reduced anionic charge sites on the glomerular basement membrane (GBM), which can contribute to massive proteinuria nih.gov.
Data from a study on patients with the nephrotic syndrome demonstrated the significant antiproteinuric effect of this compound:
| Treatment Group | Proteinuria (g/24 h) |
| Control | 10.5 ± 1.8 |
| This compound | 4.3 ± 1.0 |
Data derived from search result karger.com.
Protection of Glomerular Epithelial Cells
This compound has been shown to protect glomerular epithelial cells (GECs), also known as podocytes, from damage consensus.appnih.gov. Podocyte injury is a critical factor in the development of proteinuria and glomerulosclerosis. In experimental models of chronic nephritis, this compound treatment prevented the injury of GECs nih.gov. This protective effect on GECs contributes to the maintenance of the glomerular filtration barrier and helps to reduce proteinuria consensus.appnih.gov.
Furthermore, the renoprotective effects of ACE inhibitors, including this compound, may be associated with the preservation of glomerular zonula occludens-1 (ZO-1) distribution and slit diaphragm function nih.gov. ZO-1 is a tight junction protein that is a component of the slit diaphragm, which is essential for maintaining the filtration barrier nih.gov. Studies in proteinuric rats have shown that this compound prevented the altered glomerular distribution of ZO-1, which was associated with the prevention of proteinuria nih.gov.
Reduction of Transforming Growth Factor-β (TGF-β) and Plasminogen Activator Inhibitor-1 (PAI-1) Expression
Data illustrating the effect of this compound on TGF-β1 gene expression in the kidneys of patients with immunoglobulin A nephropathy:
| Patient Group | Renal TGF-β1/β-actin mRNA Ratio (Mean ± SEM) |
| Glomerulonephritis without ACE inhibitors | 14.81 ± 3.87 |
| Glomerulonephritis with ACE inhibitors | 4.27 ± 0.62 |
| Healthy Controls | 2.78 ± 0.71 |
Clinical Research and Therapeutic Applications
Hypertension Management
Lisinopril (B193118) is a commonly used medication for managing high blood pressure consensus.app. Its efficacy in reducing both systolic and diastolic blood pressure has been demonstrated in various clinical trials across different patient populations, including children and the elderly consensus.apprima.org.
Clinical studies have shown that this compound effectively lowers both systolic and diastolic blood pressure. In elderly patients with essential hypertension, this compound has been observed to reduce sitting systolic blood pressure by 21.0 to 26.1 mmHg and sitting diastolic blood pressure by 11.1 to 17.7 mmHg consensus.app. A study in hypertensive children aged 6 to 16 years indicated that this compound reduced blood pressure in a dose-dependent manner, with a significant reduction in sitting diastolic blood pressure observed within two weeks rima.org. The mean reduction in sitting diastolic blood pressure in this study ranged from -7.6 mmHg at a low dose to -16.4 mmHg at a high dose rima.org.
Table 1: this compound Efficacy in Reducing Sitting Blood Pressure in Elderly Hypertensive Patients
| Blood Pressure Measurement | Reduction (mmHg) | Source |
| Sitting Systolic BP | 21.0 - 26.1 | consensus.app |
| Sitting Diastolic BP | 11.1 - 17.7 | consensus.app |
Table 2: this compound Efficacy in Reducing Sitting Diastolic Blood Pressure in Hypertensive Children (after 2 weeks)
| Dose Level | Mean Reduction in SiDBP (mmHg) | Source |
| Low | -7.6 | rima.org |
| Medium | -9.3 | rima.org |
| High | -16.4 | rima.org |
This compound's efficacy has been compared to other antihypertensive medications. In elderly hypertensive patients, the blood pressure reductions achieved with this compound were found to be comparable to those seen with hydrochlorothiazide (B1673439), atenolol (B1665814), metoprolol, and nifedipine (B1678770) consensus.app. A multicenter, double-blind trial comparing this compound and hydrochlorothiazide in obese hypertensive patients showed that both significantly lowered systolic and diastolic blood pressure compared to placebo, with this compound demonstrating slightly higher efficacy in reducing diastolic pressure consensus.appahajournals.org. In a study comparing amlodipine (B1666008) and this compound, amlodipine reduced supine systolic and diastolic clinic blood pressure significantly more than this compound 24 hours post-dose nih.gov. However, both drugs effectively controlled mean ambulatory blood pressure over 24 hours nih.gov. Another systematic review indicated that ACE inhibitors as a class, including this compound, show similar efficacy in lowering blood pressure compared to Angiotensin II Receptor Blockers (ARBs) nih.govahajournals.org.
Combining this compound with a diuretic, such as hydrochlorothiazide, has been shown to enhance antihypertensive effects due to their complementary mechanisms of action consensus.appnih.govconsensus.app. Studies have confirmed the high efficacy of the combination of this compound and hydrochlorothiazide in treating mild to moderate hypertension, providing an additional antihypertensive effect nih.gov. A large multicenter study found that this combination resulted in greater blood pressure reduction compared to either drug used alone consensus.app. Long-term studies have also demonstrated that combining this compound with a thiazide diuretic effectively maintains blood pressure control over extended periods consensus.app. In a study comparing this compound alone with this compound plus hydrochlorothiazide, both regimens were equally effective in lowering blood pressure compared to placebo, but the mean antihypertensive dose of this compound was lower when given in combination nih.gov. The combination of this compound and hydrochlorothiazide has been shown to produce approximately additive blood pressure reduction fda.gov.
Heart Failure with Reduced Ejection Fraction (HFrEF)
This compound has been extensively studied for its efficacy in treating congestive heart failure, particularly in patients with reduced ejection fraction consensus.appclinicaltrials.eu. It is used to improve symptoms and survival rates in these patients clinicaltrials.eu.
Clinical trials have demonstrated that ACE inhibitors, including this compound, significantly reduce total mortality and the combined endpoint of mortality or hospitalization for congestive heart failure in patients with symptomatic heart failure nih.gov. The Assessment of Treatment with this compound and Survival (ATLAS) study compared the effects of low and high doses of this compound on morbidity and mortality in patients with chronic heart failure ahajournals.orgnih.gov. While the high-dose group had a non-significant 8% lower risk of all-cause mortality compared to the low-dose group, they showed a significant 12% lower risk of death or hospitalization for any reason and 24% fewer hospitalizations for heart failure ahajournals.orgresearchgate.net. These benefits were observed over a treatment period of 39 to 58 months researchgate.net.
Table 3: Outcomes in High-Dose vs. Low-Dose this compound in the ATLAS Study (39-58 months)
| Outcome | Risk Reduction (High Dose vs. Low Dose) | p-value | Source |
| All-cause mortality | 8% lower (non-significant) | 0.128 | ahajournals.orgresearchgate.net |
| Death or hospitalization for any reason | 12% lower (significant) | 0.002 | ahajournals.orgresearchgate.net |
| Hospitalizations for heart failure | 24% fewer (significant) | 0.002 | ahajournals.orgresearchgate.net |
This compound has been shown to improve exercise tolerance and alleviate symptoms of heart failure consensus.appnih.gov. Several studies have demonstrated that this compound significantly improves exercise duration in patients with chronic heart failure consensus.app. In a randomized study, patients receiving this compound showed a greater increase in exercise duration on a treadmill compared to those receiving captopril (B1668294) consensus.app. Another study confirmed that this compound treatment led to significant improvements in both bicycle and treadmill exercise tolerance consensus.app. These improvements were consistent across different age groups consensus.app. This compound has also been shown to improve clinical signs and symptoms of heart failure, such as reducing dyspnea and fatigue consensus.appnih.gov. A study noted that changes in clinical parameters, such as New York Heart Association (NYHA) status, correlated well with changes in exercise duration nih.gov. However, one study investigating the dose effects of this compound on aerobic exercise capacity in heart failure patients found that aerobic exercise capacity was significantly higher with a lower dose (5 mg/day) compared to a higher dose (20 mg/day) psu.edunih.gov.
Compound Names and PubChem CIDs
Efficacy of High-Dose vs. Low-Dose this compound in Heart Failure
The Assessment of Treatment with this compound and Survival (ATLAS) trial was a large-scale study specifically designed to compare the efficacy of high-dose versus low-dose this compound in patients with chronic heart failure and a left ventricular ejection fraction of 30% or less 2minutemedicine.combmj.comjacc.orgccjm.orgrxfiles.ca. The trial randomized over 3,100 patients to receive either a high dose (32.5-35 mg daily) or a low dose (2.5-5.0 mg daily) of this compound 2minutemedicine.combmj.comjacc.orgrxfiles.ca.
Key findings from the ATLAS trial indicated that patients treated with high-dose this compound experienced a lower risk of hospitalization or death for any reason compared to the low-dose group, with a 12% lower risk observed (P=0.002) 2minutemedicine.combmj.com. Furthermore, high-dose this compound led to a significant 24% reduction in hospitalizations specifically for heart failure (P=0.002) 2minutemedicine.combmj.com. While the primary endpoint of all-cause mortality showed a trend towards reduction in the high-dose group (42.5% vs. 44.9%), this difference did not reach statistical significance (p=0.13) bmj.comjacc.orgrxfiles.ca. However, the combined endpoint of all-cause mortality and hospitalization for any reason was significantly reduced in the high-dose group (P=0.002) bmj.comccjm.orgrxfiles.ca. These results suggest that, for patients with chronic heart failure, aiming for the highest tolerated dose of this compound may provide greater benefits in terms of reducing morbidity and the composite outcome of mortality and hospitalization 2minutemedicine.combmj.comccjm.orgrxfiles.ca.
| Outcome | Low-Dose this compound Group (%) | High-Dose this compound Group (%) | Risk Reduction (%) | P-value |
| All-Cause Mortality | 44.9 | 42.5 | - | 0.13 |
| All-Cause Mortality or Hospitalization | - | - | 12 | 0.002 |
| Hospitalizations for Heart Failure | - | - | 24 | 0.002 |
| All-Cause Mortality + All Hospital Admissions | - | - | - | 0.002 |
| All-Cause Mortality + CV Hospital Admissions | - | - | - | 0.04 |
| All-Cause Mortality + CHF Hospital Admissions | - | - | - | <0.001 |
| CV Mortality + CV Hospital Admissions | - | - | - | 0.03 |
Data based on findings from the ATLAS trial 2minutemedicine.combmj.comccjm.orgrxfiles.ca. Specific percentage values for all outcomes were not consistently available across snippets, focusing on reported risk reductions and p-values.
Post-Myocardial Infarction (MI) Management
This compound and other ACE inhibitors are established therapies in the management of patients following acute myocardial infarction, contributing to reduced mortality and improved cardiovascular outcomes nih.govahajournals.orgnih.govdroracle.aiahajournals.orgacpjournals.orgjacc.orgnerdcat.orgahajournals.org.
Reduction in Mortality and Morbidity Following Acute MI
Large-scale clinical trials, including GISSI-III, ISIS-IV, SOLVD, and SAVE, have demonstrated that ACE inhibitors, including this compound, significantly reduce morbidity and mortality rates in patients with myocardial infarction nih.govahajournals.orgnih.govacpjournals.orgjacc.orgnerdcat.orgahajournals.org. The GISSI-III trial, which specifically evaluated this compound initiated within 24 hours of symptom onset and continued for 6 weeks, showed an 11% reduction in the risk of mortality and a 7.7% reduction in a combined endpoint of death plus severe left ventricular dysfunction at 6 weeks compared to no this compound treatment nih.govacpjournals.org. Benefits in the combined endpoint persisted at 6 months, even after treatment withdrawal in most patients nih.gov. These findings are consistent with results from other large trials of ACE inhibitors in the early management of MI nih.gov.
Benefits in Patients with Left Ventricular Dysfunction Post-MI
Patients who develop left ventricular dysfunction following myocardial infarction particularly benefit from ACE inhibitor therapy ahajournals.orgnih.govdroracle.aiahajournals.orgjacc.orgnerdcat.orgahajournals.org. Studies like SOLVD and SAVE, which focused on patients with depressed systolic ventricular function post-MI, showed improved survival and a reduction in major ischemic events with ACE inhibitor treatment nih.govahajournals.orgjacc.orgnerdcat.org. The benefits of long-term ACE inhibitor therapy in patients with left ventricular dysfunction and/or overt heart failure after acute MI have consistently shown significant reductions in mortality ahajournals.orgnerdcat.org.
Timing of Initiation of this compound Post-MI
The optimal timing for initiating ACE inhibitor therapy, including this compound, after MI has been investigated in clinical trials nih.govnih.govacpjournals.orgjacc.orgnerdcat.orgahajournals.orgahajournals.org. The GISSI-III and ISIS-IV trials suggest that the early use of ACE inhibitor drugs shortly after myocardial infarction can produce significant benefits nih.govnih.govacpjournals.orgjacc.orgnerdcat.org. GISSI-III administered this compound within 24 hours of symptom onset nih.govacpjournals.org. While some research indicates that initiation need not be immediate to accrue benefit, other studies support the use of ACE inhibitors early post-event nih.gov. An overview of trials suggests that the early benefits observed with ACE inhibitors started in the acute phase of MI are largely seen during the first week ahajournals.org. Current recommendations often suggest initiating an appropriately chosen ACE inhibitor after 24 hours have elapsed in hemodynamically stable patients with low ejection fraction nih.gov.
Renal Disease and Nephropathy
This compound is utilized in the management of renal disease and nephropathy, particularly in patients with diabetes mellitus wikipedia.orgconsensus.app. Its renoprotective effects extend beyond blood pressure control oup.com.
In patients with diabetic nephropathy, studies have compared this compound to other antihypertensive agents, such as atenolol and nisoldipine (B1678946) consensus.app. Research has shown that this compound can significantly reduce urinary albumin excretion, indicating better renal protection compared to atenolol, despite similar blood pressure reductions consensus.app. In type 1 diabetic patients with nephropathy, this compound was more effective in reducing albuminuria than the calcium antagonist nisoldipine over the long term consensus.app.
This compound has also demonstrated effectiveness in slowing the progression of renal insufficiency in patients with mild proteinuric non-diabetic chronic kidney diseases consensus.appoup.com. A study comparing this compound to alternative antihypertensive therapy in patients with moderate renal insufficiency and baseline proteinuria found that this compound was more effective in slowing the decline in renal function oup.com. This renoprotective effect appears to be specific to ACE inhibitors and may be related to glomerular hemodynamic changes and the inhibition of angiotensin synthesis oup.com. While evidence for hard endpoints like progression to end-stage renal disease in type 2 diabetic nephropathy is primarily based on surrogate markers, ACE inhibitors are clearly effective and well-accepted for their renoprotective effects in non-diabetic renal disease nih.gov. Studies exploring high versus low dose this compound in diabetic nephropathy have indicated that higher doses may lead to significantly reduced microalbuminuria, although they could also be associated with higher urea (B33335) levels nih.gov.
| Study/Comparison | Patient Population | Key Renal Finding | Citation |
| This compound vs. Atenolol | Hypertensive NIDDM with diabetic nephropathy | This compound significantly reduced urinary albumin excretion. | consensus.app |
| This compound vs. Nisoldipine | Type 1 diabetic patients with diabetic nephropathy | This compound more effective in reducing albuminuria over 4 years. | consensus.app |
| This compound vs. Other Agents | Mild proteinuric non-diabetic chronic kidney diseases | This compound more effective in slowing progression of renal insufficiency. | consensus.appoup.com |
| High-dose vs. Low-dose this compound | Patients with diabetic nephropathy | High dose significantly reduced microalbuminuria; higher urea levels observed. | nih.gov |
Diabetic Nephropathy
Diabetic nephropathy is a serious complication of diabetes mellitus characterized by progressive kidney damage, often manifesting as increasing albumin excretion and declining glomerular filtration rate. oup.comdiabetesjournals.org this compound has demonstrated significant benefits in managing this condition. wikipedia.orgconsensus.app
Clinical trials have consistently shown that this compound is effective in reducing albumin excretion rate (AER) in patients with diabetic nephropathy. In a placebo-controlled trial involving normotensive patients with Type 1 and Type 2 diabetes and incipient nephropathy, this compound treatment for 48 weeks led to changes in urinary albumin excretion rate. nih.gov The EURODIAB controlled trial, which randomized patients with Type 1 diabetes with predominantly normoalbuminuria or microalbuminuria to receive this compound or placebo, showed that the AER in the this compound group was lower than in the placebo group after 2 years. wikijournalclub.org This reduction was more pronounced in patients with microalbuminuria at baseline. wikijournalclub.org
In hypertensive Type 2 diabetic patients with incipient nephropathy, this compound significantly reduced albuminuria compared to nifedipine, despite similar blood pressure reductions. psu.edu Another study in hypertensive Type 2 diabetic patients with diabetic nephropathy demonstrated that this compound reduced albuminuria by 45% compared to a 12% reduction with atenolol over a year, despite equal reductions in mean arterial blood pressure in both groups. diabetesjournals.org
The following table summarizes findings on this compound's effect on AER in diabetic nephropathy:
| Study Type | Patient Population | Comparator | Key Finding on AER Reduction | Citation |
| Placebo-controlled trial | Normotensive Type 1 and Type 2 diabetes with incipient nephropathy | Placebo | Showed changes in urinary albumin excretion rate. | nih.gov |
| Randomized controlled trial (EUCLID) | Normotensive Type 1 diabetes with normo- or microalbuminuria | Placebo | AER lower in this compound group after 2 years, especially in microalbuminuria subgroup. | wikijournalclub.org |
| Randomized controlled trial | Hypertensive Type 2 diabetes with incipient nephropathy | Nifedipine | Greater reduction in albuminuria with this compound. | psu.edu |
| Randomized double-blind parallel study | Hypertensive Type 2 diabetes with diabetic nephropathy | Atenolol | Albuminuria reduced 45% with this compound vs. 12% with atenolol over 1 year. | diabetesjournals.org |
| 1-year, double-blind, randomized study | Hypertensive Type 1 diabetes with diabetic nephropathy | Nisoldipine | Albuminuria reduced 47% in this compound group vs. increase of 11% in nisoldipine group. | nih.gov |
| Long-term study (4 years) | Hypertensive Type 1 diabetes with diabetic nephropathy | Nisoldipine | This compound reduced albuminuria by 52%, while nisoldipine had no significant effect. | consensus.appnih.gov |
| 42-month study | Hypertensive NIDDM patients with diabetic nephropathy | Atenolol | This compound produced a significantly greater reduction in urinary albumin excretion (55% vs 15%). | nih.gov |
Studies have compared this compound's renoprotective effects in diabetic nephropathy to other antihypertensive agents like atenolol and nisoldipine. In hypertensive Type 2 diabetic patients with diabetic nephropathy, this compound reduced albuminuria more effectively than atenolol, despite similar blood pressure control. diabetesjournals.orgconsensus.app A long-term study (42 months) in hypertensive NIDDM patients also showed a significantly greater reduction in urinary albumin excretion with this compound compared to atenolol. nih.gov
A 1-year double-blind study in hypertensive Type 1 diabetic patients with diabetic nephropathy compared this compound and nisoldipine. This compound reduced albuminuria by 47%, while the nisoldipine group saw an 11% increase. nih.gov A longer, 4-year study in a similar population found that this compound significantly reduced albuminuria by 52%, whereas nisoldipine had no significant effect on albuminuria. consensus.appnih.gov While both drugs had similar beneficial effects on the progression of diabetic nephropathy over the long term in this study, the difference in their impact on albuminuria suggests distinct mechanisms of renoprotection beyond blood pressure reduction. nih.govdiabetesjournals.org
Effects on Glomerular Filtration Rate (GFR) and Proteinuria Progression
This compound influences both GFR and the progression of proteinuria. In diabetic nephropathy, while this compound effectively reduces albuminuria, its effect on GFR decline compared to other agents can vary. In the 1-year study comparing this compound and atenolol in hypertensive Type 2 diabetic patients, GFR declined similarly in both groups. diabetesjournals.org In the 1-year study comparing this compound and nisoldipine in hypertensive Type 1 diabetic patients, GFR decreased to a greater extent in the this compound group during the first year. nih.gov However, the subsequent sustained decline in GFR over the longer term (up to 4 years) was similar in both this compound and nisoldipine groups. nih.gov
In non-diabetic proteinuric kidney disease with mild proteinuria, this compound treatment resulted in a non-significant change in creatinine (B1669602) clearance, while the conventional therapy group showed a significant decrease. oup.com The change in inulin (B196767) clearance (GFR) also differed significantly between the groups, favoring this compound. oup.comnih.gov
Other Investigational and Off-Label Uses
Beyond its primary indications, this compound has been explored for other potential therapeutic applications. nih.gov
Migraine Prevention
This compound has shown promise as a prophylactic treatment for migraine headaches. A double-blind, placebo-controlled, crossover study investigated the efficacy of this compound in patients with migraine. researchgate.netnih.gov The study found that this compound significantly reduced the number of hours with headache, days with headache, and days with migraine compared to placebo. researchgate.netnih.gov The headache severity index was also significantly reduced with this compound. researchgate.netnih.gov A reduction of at least 50% in migraine days was observed in a notable percentage of participants receiving this compound. researchgate.netnih.gov These findings suggest that this compound has a clinically important prophylactic effect in migraine. researchgate.netnih.gov While these results are encouraging, further research is needed to confirm its potential benefits and establish its place in migraine management. nih.govgoodrx.com
Prevention of Diabetes Development
Research suggests that ACE inhibitors, including this compound, may play a role in preventing the development of type 2 diabetes. Studies indicate that blockade of the renin-angiotensin system (RAS) can reduce the incidence of new-onset type 2 diabetes in individuals with hypertension and/or cardiovascular disease. tandfonline.comresearchgate.net This effect is thought to be independent of their blood pressure-lowering effects and may be related to improvements in peripheral insulin (B600854) sensitivity and glucose metabolism. tandfonline.comresearchgate.netconsensus.app
The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) found that the incidence of new-onset diabetes was lower in patients treated with this compound compared to those receiving a thiazide diuretic or a calcium channel blocker. tandfonline.com A meta-analysis of 13 randomized trials involving over 92,000 patients without diabetes showed that RAS inhibition with ACE inhibitors or angiotensin II receptor blockers resulted in a 27% reduction in the relative risk of new-onset diabetes in hypertensive patients. tandfonline.com
Myocardial Fibrosis
Myocardial fibrosis, the excessive accumulation of collagen in the heart muscle, contributes to cardiac stiffness and dysfunction. Research has investigated the effect of this compound on myocardial fibrosis.
In patients with hypertensive heart disease, left ventricular hypertrophy (LVH), and diastolic dysfunction, treatment with this compound has been shown to regress myocardial fibrosis. uspharmacist.comahajournals.orgresearchgate.net A study comparing this compound to hydrochlorothiazide (HCTZ) in such patients found that this compound significantly decreased collagen volume fraction and myocardial hydroxyproline (B1673980) concentration after 6 months. ahajournals.org This reduction in fibrosis was associated with improved left ventricular diastolic function. ahajournals.orgresearchgate.net This suggests that this compound can impact fibrosis independently of its effects on LVH regression. ahajournals.org
Experimental studies in human cardiomyocytes have also indicated that this compound may protect against oxidative stress and fibrosis. frontiersin.org These studies showed that this compound treatment led to an upregulation of antioxidant proteins and a reduction in proteins involved in cardiac fibrosis. frontiersin.org
Mitral Valve Regurgitation
Chronic mitral regurgitation (MR) imposes a volume load on the left atrium and ventricle, potentially leading to chamber enlargement and dysfunction. The role of ACE inhibitors like this compound in managing MR has been explored.
A study investigating the impact of chronic this compound therapy in patients with chronic organic MR found that this compound reduced the mitral regurgitant fraction and led to significant reductions in both maximum and minimum left atrial volumes after one year compared to placebo. nih.govnih.gov However, this change in left atrial size was not evident when using standard M-mode echocardiography techniques, highlighting the superiority of volumetric assessment. nih.govnih.gov While some studies suggest a potential benefit in reducing MR severity and improving left ventricular dimensions, the evidence, particularly in pediatric populations, is limited, and current guidelines often recommend against the routine use of ACE inhibitors in asymptomatic patients with chronic primary MR without hypertension or symptomatic heart failure. ahajournals.orgstonybrookmedicine.edu
Cardiomyopathy in Duchenne Muscular Dystrophy
Cardiomyopathy is a common and serious complication in Duchenne Muscular Dystrophy (DMD), contributing significantly to morbidity and mortality. Research has investigated the potential of this compound to mitigate cardiac involvement in DMD.
Studies in mouse models of DMD have shown that early treatment with this compound, often in combination with spironolactone, can help preserve cardiac and skeletal muscle function. ahajournals.orgnih.gov These studies demonstrated reduced cardiomyocyte damage and improved cardiac function in treated mice. ahajournals.orgnih.gov
In clinical trials involving boys with DMD-related cardiomyopathy, this compound has been compared to other treatments like losartan (B1675146). One study found no significant difference in the improvement of left ventricular ejection fraction (EF) between this compound and losartan over one year in boys with newly diagnosed cardiomyopathy, with both drugs showing significant improvement in systolic function from baseline. cochrane.orgnih.gov Although the evidence from randomized controlled trials is considered to be of very low certainty due to study limitations, findings from non-randomized studies have contributed to the use of ACE inhibitors and angiotensin receptor blockers in clinical practice for managing cardiomyopathy in DMD. cochrane.orgduchenneuk.org
Oligospermia and Infertility
Alterations in the renin-angiotensin system have been suggested as a potential mechanism underlying male infertility, particularly oligospermia (low sperm count). Research has explored whether ACE inhibitors like this compound could improve sperm parameters.
A randomized controlled trial investigated the effects of low-dose this compound (2.5 mg/day) in combination with zinc-folic acid compared to zinc-folic acid alone in infertile men with idiopathic oligospermia. indexcopernicus.comijrcog.org The study found a significant rise in sperm concentration and total motile sperm count in both groups, but the increases were higher in the group receiving this compound in addition to zinc-folic acid. indexcopernicus.comijrcog.org The percentage increase in sperm count and the rate of normalization of sperm count were also higher in the this compound group. indexcopernicus.comijrcog.org A previous pilot study also suggested that low-dose this compound might enhance sperm quality and quantity in normotensive men with idiopathic oligospermia, leading to improved fertility in some patients. researchgate.netijrcog.org
Here is a table summarizing some findings related to this compound's effect on oligospermia:
| Treatment Group | Mean Difference in Sperm Concentration (million/ml) | Mean Difference in Total Motile Sperm Count (million) | Percentage Increase in Sperm Count | Normalization of Sperm Count (%) |
| This compound + Zinc-Folic Acid | 2.36 ± 2.04 | 11.64 ± 8.28 | 22.65 | 18.4 |
| Zinc-Folic Acid Alone | 1.53 ± 1.8 | 9.95 ± 6.11 | 16.70 | 8.3 |
Data derived from a randomized controlled trial on idiopathic oligospermia. indexcopernicus.comijrcog.org
Diabetic Retinopathy
Diabetic retinopathy is a microvascular complication of diabetes that can lead to vision loss. The renin-angiotensin system is expressed in the eye, and its blockade has been investigated as a potential therapeutic strategy. diabetesjournals.orgnih.gov
The EURODIAB Controlled Trial of this compound in Insulin-Dependent Diabetes Mellitus (EUCLID) study examined the effect of this compound on the progression of diabetic retinopathy in normotensive patients with type 1 diabetes. jwatch.orgnih.gov The study found that this compound reduced the progression of retinopathy by one level, and also decreased progression by two or more levels and progression to proliferative retinopathy over a 24-month period. jwatch.orgnih.gov While these findings suggested a potential benefit of this compound in slowing retinopathy progression, particularly in patients with little or no nephropathy, the study was not specifically powered for eye-related outcomes, and the results were considered preliminary, requiring confirmation in larger trials. nih.govjwatch.orgnih.gov Other studies and reviews have noted that while ACE inhibitors may retard the progression of diabetic retinopathy, the primary importance of blood pressure control in managing this complication is also emphasized. diabetesjournals.orgdovepress.comopenaccessjournals.com
Adverse Effects and Pharmacological Basis
Common Adverse Reactions
Common adverse reactions associated with lisinopril (B193118) therapy include dry cough, hypotension, and hyperkalemia.
Hypotension: First-Dose Phenomenon and Risk Factors
Hypotension, or low blood pressure, can occur with this compound, particularly after the initial dose, a phenomenon known as "first-dose hypotension." nih.govconsensus.app This effect is related to the drug's primary mechanism of reducing angiotensin II levels, leading to vasodilation and a decrease in systemic vascular resistance. nih.govwikipedia.org
The risk of first-dose hypotension is higher in certain patient populations. nih.govnih.gov Factors that increase susceptibility include a low pre-treatment blood pressure, high diuretic doses, hyponatremia, and renal artery stenosis. nih.gov Patients with heart failure, especially those with severe heart failure, may also be at increased risk. nih.govrxlist.com Volume depletion, often due to diuretic therapy, is a significant risk factor. rxlist.com
Monitoring blood pressure is recommended, especially during the initial period of therapy and after dose adjustments. nih.gov While first-dose hypotension is generally uncommon, clinicians should be aware of this possibility, and a low starting dose is often recommended to mitigate this risk. nih.gov
Hyperkalemia: Mechanisms and Monitoring
Hyperkalemia, characterized by elevated potassium levels in the blood, is another potential adverse effect of this compound. nih.govconsensus.app This occurs because this compound inhibits ACE, which leads to a reduction in angiotensin II. nih.govwikipedia.orgnih.gov Reduced angiotensin II levels, in turn, suppress the secretion of aldosterone (B195564) from the adrenal cortex. nih.govwikipedia.orgnih.gov Aldosterone typically promotes sodium reabsorption in the kidneys while increasing potassium excretion. nih.govwikipedia.orglww.com By reducing aldosterone, this compound decreases potassium excretion, potentially leading to an increase in serum potassium concentration. nih.govwikipedia.orgnih.gov
Risk factors for hyperkalemia with this compound include pre-existing renal impairment, diabetes mellitus, and the concomitant use of potassium-sparing diuretics (such as spironolactone, triamterene, or amiloride) or potassium supplements. nih.govconsensus.apprxlist.comnih.gov Patients with high potassium diets should also be monitored. nih.gov
Monitoring serum potassium levels is important for patients taking this compound, particularly during the initial weeks of therapy and in those with risk factors. nih.govnih.govactamedindones.org Regular monitoring of electrolytes is a typical parameter. nih.gov Prompt recognition and management of hyperkalemia are crucial, especially given the potential for cardiac dysrhythmias. actamedindones.org
Serious Adverse Reactions
While less common than the reactions mentioned above, this compound can also lead to serious adverse effects, including angioedema and renal dysfunction.
Angioedema: Bradykinin-Mediated Mechanism and Risk Factors
Angioedema is a rare but potentially life-threatening adverse reaction associated with ACE inhibitors, including this compound. nih.govdermnetnz.orgmja.com.au It involves rapid swelling of the face, extremities, lips, tongue, glottis, and larynx. rxlist.com The primary mechanism underlying ACE inhibitor-induced angioedema is the accumulation of bradykinin (B550075). nih.govdermnetnz.orgmja.com.audroracle.ai As discussed earlier, ACE is involved in the breakdown of bradykinin. nih.govmja.com.au Inhibition of ACE by this compound leads to increased levels of bradykinin, a potent vasodilator that also increases vascular permeability. dermnetnz.orgdroracle.aimedicaljournals.se This increased permeability can result in the extravasation of plasma into the surrounding tissues, causing swelling. nih.govdroracle.ai This reaction is not mediated by histamine, which explains why antihistamines are often ineffective in treating it. dermnetnz.orgmja.com.audroracle.ai
Angioedema can occur at any time during this compound therapy, although it is most common within the first few months. nih.govmja.com.au Risk factors for developing ACE inhibitor-induced angioedema include African descent, older age (over 65 years), female sex, and a history of smoking. dermnetnz.orgmja.com.audroracle.aimedicaljournals.se Concurrent use of certain medications, such as mTOR inhibitors (e.g., temsirolimus, sirolimus, everolimus) or neprilysin inhibitors, can also increase the risk. nih.govrxlist.commja.com.aumedicaljournals.se A personal history of angioedema, ACE inhibitor-induced cough, drug rashes, or seasonal allergies may also contribute to increased risk. dermnetnz.org
Immediate discontinuation of this compound is the most crucial step in managing angioedema, and the drug should not be restarted. nih.govdroracle.ai Airway protection may be necessary in severe cases. nih.gov
Renal Dysfunction: Deterioration of Glomerular Function
This compound can affect renal function, and in some cases, may lead to a deterioration of glomerular function. oup.comahajournals.org While ACE inhibitors are often beneficial for the kidneys, particularly in conditions like diabetic nephropathy and chronic kidney disease with proteinuria, their effect on glomerular filtration rate (GFR) can vary. nih.govwikipedia.orgoup.comkidney.org
ACE inhibitors reduce angiotensin II levels, which causes vasodilation. nih.govwikipedia.org Angiotensin II typically constricts the efferent arteriole (the blood vessel leaving the glomerulus) more than the afferent arteriole (the blood vessel entering the glomerulus). ahajournals.org This differential constriction helps maintain glomerular capillary pressure and GFR, especially when renal perfusion is reduced. ahajournals.org By blocking angiotensin II, this compound can cause greater dilation of the efferent arteriole, leading to a decrease in glomerular capillary pressure and potentially a slight reduction in GFR. ahajournals.org
In most patients, this initial decrease in GFR is small and not clinically significant. However, in patients whose GFR is highly dependent on angiotensin II, such as those with bilateral renal artery stenosis, stenosis of a single functioning kidney, or severe volume depletion, inhibiting ACE can lead to a more significant and potentially acute decline in renal function. ahajournals.org Patients with pre-existing chronic renal insufficiency may also be at higher risk for a worsening of renal function. nih.govahajournals.orgnih.gov
Monitoring renal function, including blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602), is recommended for patients taking this compound. nih.govnih.gov Regular monitoring of GFR is also important, especially in patients with impaired renal function. lww.comnih.gov If a significant decline in renal function occurs, discontinuation of this compound may be necessary. nih.gov
Contraindications
The use of this compound is contraindicated in several specific situations due to the risk of serious adverse effects.
Pregnancy and Fetal Toxicity
This compound, as an ACE inhibitor, is contraindicated during pregnancy, particularly during the second and third trimesters, due to the known risk of fetal toxicity. nih.govkaiserpermanente.org Exposure to ACE inhibitors during these later stages of pregnancy can lead to low levels of amniotic fluid (oligohydramnios), which can result in health problems for the developing baby. nih.gov These complications can include decreased fetal renal function, anuria, renal failure, skull hypoplasia, and death. nih.gov
The use of drugs that inhibit the renin-angiotensin system (RAS), including ACE inhibitors, during the second and third trimesters correlates with teratogenic effects. nih.gov While some studies initially suggested a link between first-trimester ACE inhibitor exposure and major congenital malformations, more recent and larger studies have not found a unique correlation between first-trimester use and birth defects, suggesting that the underlying maternal hypertension may be a contributing factor. kaiserpermanente.orgnih.goventis-org.eu However, it is considered of utmost importance that ACE inhibitor therapy is discontinued (B1498344) in early pregnancy to avoid the severe fetal side effects associated with later pregnancy exposure. entis-org.eu
History of Angioedema (Idiopathic, Hereditary, or ACE Inhibitor-Related)
This compound is contraindicated in patients with a history of angioedema, regardless of whether it was related to previous ACE inhibitor treatment, was idiopathic (of unknown cause), or was hereditary. nih.gov ACE inhibitors can cause angioedema, a serious side effect characterized by localized swelling of deep tissues, including the face, lips, tongue, and throat. beckerentandallergy.comdermnetnz.org This swelling can be life-threatening if it affects the airway. beckerentandallergy.com
The mechanism by which ACE inhibitors induce angioedema is primarily through the inhibition of bradykinin degradation. beckerentandallergy.comdermnetnz.orgresearchgate.net ACE (angiotensin-converting enzyme), also known as kininase II, is involved in the breakdown of bradykinin, a peptide that increases vascular permeability and causes vasodilation. beckerentandallergy.comnih.gov By blocking ACE, this compound leads to an accumulation of bradykinin, which can result in fluid leakage into tissues and cause swelling. beckerentandallergy.comresearchgate.net Patients with a history of angioedema, including hereditary or idiopathic forms, may have an increased susceptibility to bradykinin-mediated swelling, making them more vulnerable to ACE inhibitor-induced angioedema. beckerentandallergy.commedicaljournals.se
Concomitant Use with Sacubitril (B1662468)/Valsartan (B143634) and Neprilysin Inhibitors
The concomitant use of this compound with sacubitril/valsartan, a combination medication containing a neprilysin inhibitor (sacubitril) and an angiotensin receptor blocker (valsartan), is contraindicated. mayoclinic.org Sacubitril is a prodrug that is activated to sacubitrilat, which inhibits neprilysin. wikipedia.orgwikipedia.org Neprilysin is an enzyme that degrades various vasoactive peptides, including natriuretic peptides and bradykinin. wikipedia.orgwikipedia.org
Combining an ACE inhibitor like this compound with a neprilysin inhibitor like sacubitril leads to dual inhibition of enzymes involved in bradykinin metabolism (ACE and neprilysin). This can result in significantly increased levels of bradykinin, which further elevates the risk of angioedema. Due to the potential for serious angioedema, a washout period is required when switching between this compound and sacubitril/valsartan.
While valsartan is an angiotensin receptor blocker (ARB) and works differently than ACE inhibitors by blocking the effects of angiotensin II at the AT1 receptor, the combination with sacubitril necessitates the contraindication with ACE inhibitors. nih.gov The contraindication specifically applies to the combination of an ACE inhibitor with a neprilysin inhibitor, whether in a fixed-dose combination like sacubitril/valsartan or as individual agents. mayoclinic.org
Concomitant Use with Aliskiren in Diabetic Patients
The concomitant use of this compound with aliskiren, a direct renin inhibitor, is contraindicated in patients with diabetes mellitus. nih.govdiabetesonthenet.comwww.gov.uk Aliskiren works by directly inhibiting renin, an enzyme that initiates the renin-angiotensin-aldosterone system (RAAS) cascade. nih.govlabshare.cn This inhibition reduces the production of angiotensin I and subsequently angiotensin II. nih.gov
Dual blockade of the RAAS through the combined use of an ACE inhibitor and a direct renin inhibitor in diabetic patients has been associated with an increased risk of adverse events, including hypotension, hyperkalemia, and impaired renal function (including acute renal failure), compared to the use of a single RAAS-acting agent. www.gov.ukeuropa.eu Clinical trial data, such as the ALTITUDE study, have demonstrated these increased risks in diabetic patients receiving this combination. Therefore, this combination is not recommended and is specifically contraindicated in diabetic patients. diabetesonthenet.comwww.gov.uk
Bilateral Renal Artery Stenosis
This compound is generally contraindicated in patients with bilateral renal artery stenosis or stenosis of a solitary kidney. nih.govdroracle.ai In these conditions, blood flow to the kidneys is reduced due to narrowing of the renal arteries. The kidneys compensate by activating the RAAS, which leads to vasoconstriction of the efferent arterioles (blood vessels leaving the glomerulus). This vasoconstriction helps to maintain pressure within the glomerulus, thereby preserving glomerular filtration rate (GFR) despite reduced blood flow. droracle.ai
When an ACE inhibitor like this compound is administered, it blocks the formation of angiotensin II, preventing the compensatory efferent arteriolar vasoconstriction. droracle.aiconsensus.app This leads to dilation of the efferent arterioles, a significant drop in glomerular pressure, and a reduction in GFR, potentially causing acute kidney injury or worsening renal function. droracle.aiconsensus.app The risk of ACE inhibitor-induced acute renal failure is higher in patients with chronic renal insufficiency, including those with bilateral renal artery stenosis. droracle.ai While some studies suggest that in carefully selected patients with successfully revascularized bilateral renal artery stenosis, ACE inhibitor therapy might be considered under close monitoring, the general contraindication remains due to the significant risk of renal impairment. droracle.ai
Drug Interactions and Pharmacological Implications
Diuretics: Enhanced Hypotensive Effect and Hyperkalemia Risk
The concomitant use of lisinopril (B193118) and diuretics can lead to a significant enhancement of the hypotensive effect. nih.govmedicalnewstoday.com Diuretics, by causing volume depletion, activate the RAAS, leading to increased production of angiotensin II. When this compound is introduced, it blocks this compensatory mechanism, resulting in a more pronounced drop in blood pressure. nih.gov This is particularly notable when initiating this compound therapy in patients already on diuretics. nih.gov
Furthermore, the combination of this compound with certain diuretics, especially potassium-sparing diuretics, increases the risk of hyperkalemia (elevated potassium levels). nih.govgoodrx.com this compound can increase serum potassium by reducing aldosterone (B195564) secretion, which is responsible for potassium excretion. empathia.aiempathia.ai Potassium-sparing diuretics, such as spironolactone, triamterene, and amiloride, also promote potassium retention, leading to an additive effect when co-administered with this compound. nih.govgoodrx.comempathia.ai
| Interacting Drug Class | Pharmacological Implication | Mechanism |
| Diuretics (general) | Enhanced hypotensive effect | This compound blocks the compensatory RAAS activation induced by diuretic-related volume depletion. nih.gov |
| Potassium-Sparing Diuretics (e.g., spironolactone, amiloride) | Increased risk of hyperkalemia | Additive effect on potassium retention; this compound reduces aldosterone-mediated potassium excretion, and potassium-sparing diuretics directly inhibit potassium excretion. nih.govempathia.ai |
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Attenuation of Antihypertensive Effect and Renal Function Impact
Non-steroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effect of this compound. nih.govdrugs.com The proposed mechanism involves the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. drugs.comempathia.ai Prostaglandins (B1171923) contribute to the blood pressure-lowering effects of ACE inhibitors by promoting vasodilation. droracle.ai By inhibiting prostaglandin production, NSAIDs can lead to vasoconstriction and fluid retention, counteracting the therapeutic effects of this compound. drugs.comconsensus.app
Moreover, the concurrent use of this compound and NSAIDs can negatively impact renal function, particularly in elderly patients, volume-depleted individuals, or those with pre-existing renal impairment. nih.govempathia.ai ACE inhibitors like this compound cause vasodilation of the efferent arteriole of the glomerulus, while NSAIDs can cause vasoconstriction of the afferent arteriole. droracle.aipharmacytimes.com This combined effect can lead to a significant reduction in glomerular filtration pressure, potentially resulting in acute kidney injury. droracle.ai This is a reversible condition upon discontinuation of the drugs, but it necessitates periodic monitoring of renal function in patients on this combination therapy. nih.gov
| Interacting Drug Class | Pharmacological Implication | Mechanism |
| NSAIDs (e.g., ibuprofen, naproxen) | Attenuation of antihypertensive effect | Inhibition of prostaglandin synthesis, leading to vasoconstriction and fluid retention. drugs.comconsensus.app |
| NSAIDs | Increased risk of renal impairment | Combined effect of efferent arteriole dilation (this compound) and afferent arteriole constriction (NSAIDs) reduces glomerular filtration pressure. droracle.aipharmacytimes.com |
Potassium-Sparing Diuretics and Potassium Supplements: Increased Hyperkalemia Risk
The interaction between this compound and potassium-sparing diuretics or potassium supplements significantly elevates the risk of hyperkalemia. empathia.aiempathia.ai this compound inhibits the RAAS, leading to decreased aldosterone production and consequently, reduced potassium excretion by the kidneys. empathia.ai When administered with external sources of potassium, such as supplements or salt substitutes containing potassium chloride, the risk of developing dangerously high potassium levels increases. empathia.aidrugs.com
Similarly, potassium-sparing diuretics like spironolactone directly block aldosterone receptors, further preventing potassium loss. empathia.ai The additive effect of this compound and these diuretics on potassium retention can lead to severe hyperkalemia, which can cause life-threatening cardiac arrhythmias. empathia.aiempathia.ai This risk is particularly pronounced in patients with renal impairment, diabetes, and the elderly. empathia.ainih.gov
| Interacting Agent | Pharmacological Implication | Mechanism |
| Potassium-Sparing Diuretics (e.g., spironolactone) | Increased risk of hyperkalemia | Additive effect on potassium retention through different mechanisms targeting the RAAS and aldosterone receptors. empathia.aiempathia.ai |
| Potassium Supplements/Salt Substitutes | Increased risk of hyperkalemia | This compound reduces the body's ability to excrete potassium, leading to accumulation when external potassium is supplemented. empathia.aidrugs.com |
Antidiabetic Agents: Increased Hypoglycemia Risk
Concomitant administration of this compound with antidiabetic medications, including insulin (B600854) and oral hypoglycemic agents, can heighten the risk of hypoglycemia (low blood sugar). nih.govdrugs.com While the exact mechanism is not fully understood, it is suggested that ACE inhibitors may enhance insulin sensitivity. drugs.comnih.gov This increased sensitivity can potentiate the glucose-lowering effects of antidiabetic drugs. drugs.comconsensus.app
Patients with diabetes, especially those with renal impairment or advanced age, should be closely monitored for signs of hypoglycemia when this compound is initiated or the dosage is adjusted. drugs.comdrugs.com Symptoms of hypoglycemia can include headache, dizziness, drowsiness, nervousness, confusion, tremor, nausea, hunger, weakness, perspiration, and palpitations. drugs.com
| Interacting Drug Class | Pharmacological Implication | Mechanism |
| Antidiabetic Agents (e.g., insulin, metformin, glipizide) | Increased risk of hypoglycemia | Potential enhancement of insulin sensitivity by this compound, potentiating the effects of antidiabetic drugs. drugs.comnih.govresearchgate.net |
Mammalian Target of Rapamycin (mTOR) Inhibitors and Neprilysin Inhibitors: Increased Angioedema Risk
There is an increased risk of angioedema when this compound is co-administered with mammalian target of rapamycin (mTOR) inhibitors (e.g., sirolimus, everolimus) or neprilysin inhibitors (e.g., sacubitril). medicalnewstoday.com ACE inhibitors, including this compound, can lead to angioedema by causing an accumulation of bradykinin (B550075). nih.gov Neprilysin is one of the enzymes responsible for breaking down bradykinin. Therefore, the concurrent use of a neprilysin inhibitor and an ACE inhibitor can lead to a significant increase in bradykinin levels, thereby increasing the risk of angioedema. medicalnewstoday.com For this reason, this compound is contraindicated for use with a neprilysin inhibitor or within 36 hours of taking one. nih.gov
| Interacting Drug Class | Pharmacological Implication | Mechanism |
| mTOR Inhibitors (e.g., sirolimus) | Increased risk of angioedema | The exact mechanism is not fully elucidated but is thought to involve synergistic effects on pathways that increase vascular permeability. |
| Neprilysin Inhibitors (e.g., sacubitril) | Increased risk of angioedema | Dual inhibition of bradykinin degradation (by both ACE and neprilysin) leads to elevated bradykinin levels and increased risk of angioedema. medicalnewstoday.com |
Other Renin-Angiotensin System (RAS) Blockers (e.g., Angiotensin Receptor Blockers, Direct Renin Inhibitors): Dual Blockade Risks
The combination of this compound with other agents that block the RAAS, such as angiotensin receptor blockers (ARBs) or direct renin inhibitors (e.g., aliskiren), is generally not recommended. empathia.aiempathia.ai This "dual blockade" of the RAAS is associated with a higher risk of hypotension, hyperkalemia, and changes in renal function, including acute kidney injury, compared to monotherapy. nih.govempathia.ainih.gov
Studies have shown that this dual blockade offers no additional cardiovascular benefits while significantly increasing the risk of adverse events. empathia.ainih.gov The combination of this compound and an ARB like losartan (B1675146), for instance, leads to excessive suppression of the RAAS pathway. empathia.ai Similarly, combining this compound with aliskiren is contraindicated in patients with diabetes and should be avoided in those with renal impairment due to the heightened risk of adverse outcomes. medicalnewstoday.comdrugs.comnih.gov
| Interacting Drug Class | Pharmacological Implication | Risks |
| Angiotensin Receptor Blockers (ARBs) (e.g., losartan) | Dual RAS blockade | Increased risk of hypotension, hyperkalemia, and acute kidney injury. empathia.aisinglecare.comdrugs.com |
| Direct Renin Inhibitors (e.g., aliskiren) | Dual RAS blockade | Increased risk of hyperkalemia, acute kidney injury, and severe hypotension, particularly in patients with diabetes or pre-existing kidney disease. empathia.aidrugs.com |
Special Populations and Considerations
Pediatric Patients: Efficacy, Safety, and Dosing Considerations
Lisinopril (B193118) is indicated for the treatment of hypertension in pediatric patients aged 6 years and older to lower blood pressure. medscape.com The safety and efficacy of this compound have been established in hypertensive children between 6 and 16 years of age. mayoclinic.orgmedcentral.com However, its safety and efficacy have not been established in children younger than 6 years of age or in pediatric patients with a glomerular filtration rate (GFR) less than 30 mL/minute/1.73m². medscape.commedcentral.commedicines.org.uk
Dose-Response Relationship in Hypertensive Children
Studies have explored the dose-response relationship of this compound in hypertensive children aged 6 to 16 years. In a double-blind, placebo-controlled study involving 115 hypertensive children, a dose-response relationship was observed between the lowest and each of the higher doses of this compound. nih.govoup.comresearchgate.net Blood pressure was reduced in a dose-dependent fashion. nih.govoup.comresearchgate.net An initial dose of 0.07 mg/kg, administered once daily, effectively lowered blood pressure within 2 weeks. nih.govoup.comresearchgate.net This dose-response relationship was consistent across various subgroups, including age, Tanner stage, ethnicity, and gender. nih.govoup.comresearchgate.net
The study randomized patients for 2 weeks to one of three doses based on body weight at baseline:
<50 kg: low (0.625 mg), middle (2.5 mg), high (20 mg) nih.govoup.com
≥50 kg: low (1.25 mg), middle (5 mg), high (40 mg) nih.govoup.com
The ratio of dosages (low-to-middle-to-high) was 1:4:32 for each weight stratum. oup.com
Pharmacokinetics in Pediatric Kidney Transplant Recipients
Hypertension is prevalent in pediatric kidney transplant recipients and contributes to long-term graft loss. emmes.compediatrictrials.org Research has investigated the pharmacokinetics of this compound in this vulnerable population. A multicenter, open-label pharmacokinetic study included 22 children aged 7-17 years with stable kidney transplant function. emmes.comaap.org The study found that the pharmacokinetics of this compound in children who had undergone kidney transplantation were comparable to those in a historical cohort of children without kidney transplants who received the drug for hypertension management. aap.orgnih.gov
Oral clearance of this compound declined in proportion to underlying kidney function. emmes.com However, in patients with a low estimated glomerular filtration rate (30-59 mL/min per 1.73m²), the exposure to this compound (standardized to a 0.1 mg/kg/day dose) was within the range previously reported in children without a kidney transplant. emmes.comnih.gov The lower this compound exposure observed in kidney transplant patients might be partially attributed to reduced oral bioavailability in this population, suggested by a lower fraction of the drug excreted in urine (0.19 in the study vs. 0.27 in pediatric patients without a kidney transplant). nih.gov The underlying disease state in pediatric kidney transplant recipients may potentially alter intestinal function, affecting the rate and/or extent of absorption. nih.gov
In this compound-naïve pediatric kidney transplant patients with clinical blood pressure data, over 75% experienced a reduction of at least 6 mmHg in systolic and/or diastolic blood pressure. emmes.comnih.gov No apparent exposure-response relationship was evident in this study cohort. nih.gov
Geriatric Patients: Age-Related Pharmacokinetic and Renal Function Considerations
In elderly patients, this compound is effective in reducing blood pressure. consensus.app Clinical trials have indicated that a significant percentage of elderly patients responded to treatment within 8 weeks. consensus.app While clinical studies have shown no age-related change in the efficacy or safety profile of this compound, advanced age is often associated with a decrease in renal function. medsafe.govt.nz
One of the significant pharmacokinetic alterations associated with aging is a decrease in renal elimination of medications. msdmanuals.com After the age of 40, the glomerular filtration rate (GFR) typically declines, although this decrease varies considerably among individuals. msdmanuals.com Serum creatinine (B1669602) levels in older adults may remain within normal limits despite a reduced GFR due to factors like decreased muscle mass and physical activity. msdmanuals.com Creatinine clearance is utilized to guide dosing for most renally eliminated medications, including ACE inhibitors like this compound. msdmanuals.com
Population pharmacokinetic analyses have shown that this compound clearance is significantly influenced by age and creatinine concentration. nih.govnih.gov In the elderly, a reduced renal clearance of this compound leads to higher and more sustained blood levels. pharmgkb.org Studies have demonstrated that the area under the curve (AUC) for this compound plasma concentration was higher in elderly subjects compared to healthy young subjects, even after correcting for differences in creatinine clearance rate. pharmgkb.orgkarger.com
Patients with Renal Impairment: Dose Adjustment and Monitoring
This compound is excreted unchanged in the urine, and its pharmacokinetics are affected by renal function. karger.comnih.govwikipedia.orgdroracle.ai The effective half-life of this compound is increased in patients with renal impairment. droracle.ai
Dose adjustment of this compound is necessary in patients with renal impairment based on creatinine clearance. medcentral.commedicines.org.ukmedsafe.govt.nznih.govbibliomed.org The manufacturer recommends dose adjustments based on creatinine clearance (CrCl). nih.gov No dose adjustment is typically required for patients with a CrCl greater than 30 mL/min. medcentral.comnih.govbibliomed.org For patients with a CrCl between 10 and 30 mL/min, the initial dose should be reduced. medcentral.comnih.govbibliomed.org For those with a CrCl less than 10 mL/min or who are on hemodialysis, a lower initial dose is recommended. medcentral.comnih.gov
Monitoring of renal function is crucial in patients receiving this compound, especially in those with pre-existing renal impairment. medicines.org.uknih.govdroracle.ai This includes regular monitoring of serum creatinine and potassium levels. medicines.org.ukdroracle.ai An increase in serum creatinine is expected when using this compound, and discontinuation may be recommended if the increase exceeds a certain threshold in the initial months of therapy. bibliomed.org
Interactive Data Table: Recommended Initial this compound Dosage Based on Creatinine Clearance in Adults with Hypertension medcentral.comnih.gov
| Creatinine Clearance (mL/min) | Recommended Initial Dosage (mg/day) |
| > 30 | 10 |
| 10 - 30 | 5 |
| < 10 or on hemodialysis | 2.5 |
Patients with Diabetes Mellitus: Specific Renal and Cardiovascular Outcomes
This compound is used to prevent kidney problems in people with diabetes mellitus. wikipedia.org ACE inhibitors, including this compound, are utilized in patients with diabetes and albuminuria. karger.com
Studies have investigated the renal and cardiovascular outcomes of this compound in patients with diabetes. In type 1 diabetic patients with diabetic nephropathy, different dosages of this compound have been compared regarding their effects on urinary albumin excretion rate (UAER) and blood pressure. consensus.app
Regarding renal outcomes, a systematic review and meta-analysis of randomized controlled trials in patients with diabetes and albuminuria found that ACE inhibitors reduced the risk of doubling of serum creatinine levels. karger.com However, ACE inhibitors were not associated with a decreased risk of end-stage renal disease (ESRD) in this analysis. karger.com Another systematic review with network meta-analyses in adult patients with diabetes found no significant differences in the risk of progression of renal disease (composite of ESRD, doubling of serum creatinine, and all-cause mortality) between ACE inhibitors and other renin-angiotensin system blockers. plos.orgnih.gov
Concerning cardiovascular outcomes in patients with diabetes, studies have yielded varying results. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) examined long-term cardiovascular outcomes in participants with and without diabetes. ahajournals.org In participants who developed diabetes during the trial (incident diabetes), those on chlorthalidone (B1668885) had a significantly lower risk of coronary heart disease (CHD) compared to those on this compound. ahajournals.org Participants on chlorthalidone with incident diabetes also showed consistently lower, non-significant risks for cardiovascular mortality and all-cause mortality compared to participants on amlodipine (B1666008) or this compound with incident diabetes. ahajournals.org However, a systematic review and network meta-analysis found no significant differences in the risk of major cardiovascular outcome (composite of cardiovascular death, myocardial infarction, and stroke) between ACE inhibitors and other RAS blockers in adults with diabetes. plos.orgnih.gov
Interactive Data Table: Renal Outcomes in Patients with Diabetes and Albuminuria (ACE Inhibitors vs. Placebo) karger.com
| Outcome | Odds Ratio (95% CI) | Association with Decreased Risk |
| Doubling of Serum Creatinine | 0.60 (0.39-0.91) | Yes |
| End-Stage Renal Disease | 0.69 (0.43-1.10) | No |
Emerging Research and Future Directions
Genetic Factors Influencing Lisinopril (B193118) Efficacy (e.g., ACE Gene Polymorphism)
The efficacy of this compound, like other ACE inhibitors, can be influenced by genetic variations, particularly polymorphisms in the Angiotensin-Converting Enzyme (ACE) gene itself. The insertion/deletion (I/D) polymorphism in intron 16 of the ACE gene is a notable example, known to account for a significant portion of the variation in circulating ACE levels ahajournals.orgnih.gov.
Studies have investigated the association between the ACE I/D polymorphism and the response to this compound, particularly in conditions like hypertension and diabetic nephropathy. Some research suggests that the ACE genotype may influence the degree of response to ACE inhibitor treatment nih.govnih.gov. For instance, in a study involving patients with type 1 diabetes and diabetic nephropathy, those with the II genotype showed a more pronounced reduction in albumin excretion rate (AER) with this compound treatment compared to those with the ID or DD genotypes nih.gov. The percent decrease of micro-albuminuria after two months with this compound was reported as 31.27% in DD genotype, 12.37% in II genotype, and 16.81% in DI genotype in one study on diabetic nephropathy patients researchgate.net. However, other large studies, such as the GenHAT study, which included a significant number of participants treated with this compound, did not find the ACE I/D genotype to be a predictor of coronary heart disease outcomes or a modifier of the response to antihypertensive treatment in general ahajournals.org. This suggests that while some studies indicate a potential influence of ACE gene polymorphism on this compound's effect, the clinical significance and consistency of this association across different populations and outcomes require further investigation.
Development of Domain-Selective ACE Inhibitors to Reduce Side Effects
Somatic ACE possesses two homologous catalytic domains, the N-domain and the C-domain, each with distinct substrate and inhibitor specificities nih.govnih.gov. Current ACE inhibitors, including this compound, are generally non-selective, inhibiting both domains nih.gov. Emerging research is focused on developing domain-selective ACE inhibitors to potentially improve therapeutic profiles and reduce side effects nih.govwikipedia.orgacs.org.
The rationale behind this approach is that while the C-domain is primarily involved in the conversion of angiotensin I to angiotensin II, the N-domain also plays a role in hydrolyzing other substrates, such as bradykinin (B550075) nih.govmdpi.com. Elevated levels of bradykinin are thought to contribute to some common side effects of ACE inhibitors, such as cough and angioedema acs.org. By developing inhibitors selective for the C-domain, it might be possible to maintain the beneficial effects of reduced angiotensin II production while allowing some degradation of bradykinin by the N-domain, thereby potentially mitigating bradykinin-mediated adverse effects wikipedia.orgacs.org.
The discovery of the crystal structure of testis ACE (which is identical to the C-domain) and its homologue ACE2 has provided valuable structural insights for the rational design of domain-selective inhibitors nih.gov. Research into phosphinic peptides, for example, has shown promise in achieving selectivity due to their weaker coordinating power to the zinc ion at the active site, allowing other molecular determinants to influence binding acs.org. The development of compounds like RXPA380, a highly selective C-domain inhibitor, exemplifies this effort wikipedia.org. Future research in this area aims to identify compounds that exploit the chemical differences between the N and C domains to achieve potent and selective inhibition with improved safety profiles acs.org.
Investigation into the Long-Term Cardioprotective and Renoprotective Mechanisms
This compound's long-term benefits in cardiovascular and renal protection extend beyond its blood pressure-lowering effects droracle.ainih.gov. Ongoing research aims to further elucidate the intricate mechanisms underlying these protective effects.
In terms of renoprotection, ACE inhibitors like this compound reduce intraglomerular pressure and protein leakage, while also decreasing inflammation and fibrosis droracle.ai. They achieve this by blocking the conversion of angiotensin I to angiotensin II, which prevents vasoconstriction of the efferent arteriole in the kidney droracle.ai. This action lowers pressure within the glomerulus, mitigating hyperfiltration that can damage kidney structures over time droracle.ai. Studies have demonstrated that this compound can significantly reduce albuminuria in patients with diabetic nephropathy and mild proteinuric non-diabetic nephropathies consensus.app. Long-term studies have shown that this compound can lead to a significant reduction in urinary albumin excretion compared to other antihypertensive agents like atenolol (B1665814) or nisoldipine (B1678946), even with similar blood pressure reductions consensus.appnih.gov.
For cardioprotection, this compound has shown benefits such as reducing the risk of heart attack and stroke and improving survival rates in patients with heart failure prime-care.co.ukstouffvillesmiles.ca. Its mechanisms include reducing oxidative stress and preventing left ventricular remodeling consensus.app. Long-term this compound treatment has been associated with a significant reduction in the incidence of atrial fibrillation in hypertensive patients and contributed to the maintenance of endothelial vasodilator function rpcardio.online. Research continues to explore these multifaceted mechanisms to fully understand and potentially enhance this compound's long-term organ-protective properties.
Role of this compound in Novel Combination Therapies
Combination therapy is a common strategy in managing hypertension and related cardiovascular conditions, often involving agents with complementary mechanisms of action aafp.orggoogle.com. Research is exploring novel combinations that include this compound to achieve better efficacy and potentially reduce adverse effects.
Combinations of ACE inhibitors with diuretics, such as this compound with hydrochlorothiazide (B1673439), are well-established and have shown effectiveness in controlling blood pressure aafp.orgdrugbank.com. These combinations can be particularly beneficial in populations where ACE inhibitor monotherapy may be less effective, such as in black patients aafp.org.
More recent research is investigating combinations of this compound with other classes of drugs. For example, studies have explored the combination of this compound with beta-blockers like carvedilol (B1668590). A study in obese individuals with hypertension showed that combination therapy with carvedilol and this compound significantly improved resistance artery endothelial function compared to a combination of hydrochlorothiazide and this compound nih.govresearchgate.net.
Another area of investigation is the combination of this compound with newer agents like SGLT2 inhibitors. A study in a mouse model of diabetic kidney disease explored the efficacy of combination therapy with low-dose this compound followed by the addition of dapagliflozin, demonstrating rescue of GFR decline and reduction in glomerular damage tno-pharma.com. These studies highlight the ongoing effort to identify novel and effective combination therapies that leverage this compound's benefits.
Further Clinical Trials for Off-Label Indications
While this compound is primarily approved for hypertension, heart failure, and acute myocardial infarction, it is also used off-label for other conditions nih.govpatientslikeme.comverywellhealth.comresearchgate.netnih.gov. Further clinical trials are crucial to establish the efficacy and safety of this compound for these off-label uses.
Systematic reviews have identified several off-label uses for which some studies have shown positive effects, including proteinuric kidney disease, migraine prevention, prevention of diabetes, myocardial fibrosis, mitral valve regurgitation, cardiomyopathy in patients with Duchenne muscular dystrophy, oligospermia and infertility, and diabetic retinopathy nih.govverywellhealth.comnih.gov. This compound has demonstrated significant positive effects on proteinuric kidney disease in some studies nih.govnih.gov. However, for many of these off-label indications, the evidence is not yet sufficient to recommend this compound as a first-choice treatment, and more randomized controlled trials are needed to confirm these positive effects nih.govnih.gov.
Ongoing research and future clinical trials are anticipated to delve deeper into these potential applications and provide more robust evidence to guide clinical practice regarding the off-label use of this compound prime-care.co.ukstouffvillesmiles.cabcossclinic.combhagwathospital.compsikogenesis.org.
Advanced Pharmacokinetic and Pharmacodynamic Modeling
Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling plays a vital role in understanding the relationship between drug exposure and its effects, optimizing dosing strategies, and predicting outcomes nih.govplos.orgresearchgate.net. Research is utilizing these modeling techniques to gain deeper insights into this compound.
PK/PD modeling of this compound aims to characterize its absorption, distribution, and elimination, as well as the relationship between its plasma concentrations and its pharmacological effects, such as the inhibition of ACE activity and effects on blood pressure and regional hemodynamics nih.govnih.gov. Studies have used models like the Hill model to describe the relationship between this compound plasma concentrations and effects on plasma converting enzyme activity, brachial artery flow, and brachial vascular resistance nih.gov. These models have shown different concentration-effect relationships for different physiological parameters, emphasizing the importance of PK/PD modeling for determining optimal dosages nih.gov.
Q & A
Q. Methodological Guidance :
- HPLC with UV detection is widely validated for quantifying this compound in tablets. Use a Nucleosil column (125 × 4.0 mm, 5 µm) with a mobile phase of buffer, isopropyl alcohol, and triethylamine (95:5:0.1) at 1.0 mL/min flow rate. Detection at 215 nm ensures specificity, with a retention time of ~7 minutes .
- FTIR spectroscopy can confirm structural integrity by analyzing characteristic peaks (e.g., carbonyl and amine groups) .
Basic: How should researchers structure a PICOT framework for clinical trials involving this compound?
Q. Methodological Guidance :
- Population : Define cohorts (e.g., hypertensive patients with diabetes).
- Intervention : Specify this compound dose (e.g., 10–40 mg/day).
- Comparison : Use placebos or active comparators (e.g., Amlodipine).
- Outcome : Select endpoints (e.g., BP reduction, renal function markers).
- Time : Define study duration (e.g., 12 weeks for BP stabilization) .
Advanced: How can contradictory findings on this compound’s vascular effects be resolved in preclinical models?
Q. Methodological Guidance :
- Resistance vessel analysis : Measure changes in peripheral resistance via arterial cannulation in models like pithed rats, as small radius changes (via Poiseuille’s law) explain BP reduction despite unchanged aortic morphology .
- Statistical adjustments : Apply post-hoc corrections (e.g., Bonferroni) when comparing multiple ACE inhibitors to avoid Type I errors .
Advanced: What experimental design considerations are critical for evaluating this compound’s impact on post-infarction mortality in animal models?
Q. Methodological Guidance :
- Extended observation periods : Use ≥6 months to capture delayed mortality trends, as early deaths (e.g., within 1 week post-infarction) may mask treatment effects .
- Stratification by infarct size : Limit analyses to infarcts <40% of left ventricular mass, where this compound shows significant functional improvement .
Advanced: How can factorial design optimize topical this compound formulations for enhanced permeability?
Q. Methodological Guidance :
- 32-factorial design : Test variables like propylene glycol (5–15%) and Carbopol 934 (0.5–1.5%) to optimize viscosity and 8-hour permeability. Use Design-Expert® software for response surface modeling .
- In vitro testing : Employ Franz diffusion cells with excised skin to validate permeation rates.
Basic: What pharmacokinetic parameters should be monitored in this compound combination therapy trials?
Q. Methodological Guidance :
- Renal function metrics : Serum creatinine and eGFR, as this compound is renally excreted.
- Electrolytes : Monitor potassium levels due to ACEI-induced hyperkalemia risk, especially with diuretics .
Advanced: How does high-dose this compound (32.5–35 mg/day) impact outcomes in high-risk HFrEF populations?
Q. Methodological Guidance :
- Subgroup stratification : Analyze diabetics, elderly, and renal-impaired patients separately. In the ATLAS trial, high-dose this compound reduced mortality/hospitalization by 12% vs. low-dose (2.5–5 mg/day) over 46 months, with no safety trade-offs .
- Dose titration : Start with 5 mg/day, escalating weekly based on tolerance and BP response .
Basic: What statistical approaches mitigate bias in this compound mortality studies with high early attrition?
Q. Methodological Guidance :
- Exclusion of early deaths : Remove subjects dying within 7–14 days post-intervention to reduce survivor bias .
- Time-to-event analysis : Use Kaplan-Meier curves with log-rank tests for survival comparisons .
Advanced: What methodologies validate osmotic-controlled release formulations of this compound dihydrate?
Q. Methodological Guidance :
- In vitro release testing : Use USP Apparatus I (baskets) at 50 rpm in pH 6.8 buffer. Zero-order kinetics over 24 hours confirm controlled release .
- Stability studies : Store batches at 40°C/75% RH for 3 months; ensure <5% degradation via HPLC .
Advanced: How do researchers address confounding in observational studies comparing this compound to calcium channel blockers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
